molecular formula C10H16O3 B563235 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Cat. No.: B563235
M. Wt: 184.23 g/mol
InChI Key: VLNNCUQICIFEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNCUQICIFEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isolation of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid from Salvia dugesii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the isolation of the monoterpenoid 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid from the plant species Salvia dugesii. While this compound is a known constituent of Salvia dugesii[1], this document outlines a generalized, robust protocol based on established techniques for natural product isolation from plant materials, particularly within the Salvia genus, which is rich in terpenoids[2][3][4][5].

Introduction

Salvia dugesii, a species of the Lamiaceae family, is a source of various bioactive secondary metabolites, including a range of terpenoids[2][6][7]. Among these is this compound, a monoterpenoid of interest for potential pharmacological applications. The isolation and characterization of such natural products are pivotal steps in drug discovery and development[8]. This document details the experimental workflow, from the collection of plant material to the purification and identification of the target compound.

Experimental Protocols

The following protocols are based on standard and advanced methods for the extraction and isolation of natural products from medicinal plants[9][10][11].

Plant Material Collection and Preparation
  • Collection: Aerial parts of Salvia dugesii are collected during the flowering season to ensure a high concentration of secondary metabolites.

  • Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected plant material is air-dried in the shade at room temperature for 10-14 days until brittle. The dried material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds
  • Solvent Extraction: The powdered plant material (approximately 1 kg) is subjected to exhaustive extraction using a Soxhlet apparatus with methanol or ethanol (5 L) for 72 hours. Alternatively, maceration can be performed by soaking the plant material in the solvent at room temperature for 7 days with periodic agitation[10].

  • Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at 40-45°C to yield a concentrated crude extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds based on their polarity. The target compound, being moderately polar, is expected to be concentrated in the ethyl acetate or chloroform fraction.

Chromatographic Purification
  • Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water. This step is crucial for obtaining the compound in high purity[8].

Structure Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Data Presentation

The following table summarizes the illustrative quantitative data that could be expected from the isolation process.

ParameterValueMethod of Determination
Extraction
Dry Weight of Plant Material1000 gGravimetry
Crude Methanolic Extract Yield85 g (8.5%)Gravimetry
Fractionation
Ethyl Acetate Fraction Yield15 g (1.76% of crude)Gravimetry
Purification
Isolated Compound Yield120 mg (0.8% of fraction)Gravimetry
Purity>98%HPLC
Spectroscopic Data
Molecular FormulaC10H16O3High-Resolution MS
Molecular Weight184.23 g/mol Mass Spectrometry
Key ¹H NMR Signals (δ, ppm)1.05 (s, 6H), 1.85 (s, 3H), 2.20 (m, 2H), 4.10 (m, 1H)1H NMR Spectroscopy
Key ¹³C NMR Signals (δ, ppm)28.5, 35.8, 41.2, 65.4, 128.7, 135.2, 172.113C NMR Spectroscopy

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Salvia dugesii.

Isolation_Workflow Plant Salvia dugesii Plant Material (Aerial Parts) Drying Drying and Grinding Plant->Drying Extraction Solvent Extraction (Methanol/Ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, EtOAc, n-Butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Select Bioactive Fraction ColumnChrom Silica Gel Column Chromatography EtOAc_Fraction->ColumnChrom Fractions Combined Fractions ColumnChrom->Fractions TLC Monitoring Prep_HPLC Preparative HPLC Fractions->Prep_HPLC PureCompound Pure 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid Prep_HPLC->PureCompound Analysis Structural Elucidation (NMR, MS, IR, UV) PureCompound->Analysis

Caption: Experimental workflow for the isolation of the target compound.

Conclusion

This technical guide presents a detailed and systematic approach for the isolation of this compound from Salvia dugesii. The described methodologies, from plant material processing to chromatographic purification and structural elucidation, provide a solid framework for researchers in the field of natural product chemistry and drug development. The successful isolation and characterization of this and other bioactive compounds from Salvia species will continue to contribute to the discovery of new therapeutic agents.

References

Unveiling 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid: A Naturally Occurring Monoterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Natural Occurrence, Isolation, and Biosynthesis of a Promising Bioactive Compound.

Introduction

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a monoterpenoid that has been identified in select plant species. As a member of the diverse class of terpenoids, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the potential biological activities associated with its unique chemical structure. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, isolation, and biosynthetic origins of this molecule, with a focus on presenting detailed experimental data and methodologies for the scientific community.

Natural Occurrence

To date, this compound has been isolated from two primary botanical sources:

  • The herbs of Salvia dugesii : A plant belonging to the extensive Salvia genus, known for its rich production of terpenoids.

  • The fruits of Gardenia jasminoides form. grandiflora : A variety of the common gardenia, whose fruits are used in traditional medicine and are a known source of various bioactive compounds.

While the presence of this compound has been confirmed in these species, comprehensive quantitative data on its abundance remains limited in publicly available literature. The concentration and yield of this compound are likely to vary depending on factors such as the geographical location of the plant, harvesting time, and the specific extraction and purification methods employed.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been achieved through the analysis of its physicochemical and spectral data. A summary of the available data is presented below for easy reference.

PropertyDataReference
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
CAS Number 62218-55-7
Appearance White powder
¹³C-NMR (Predicted) A predicted ¹³C-NMR spectrum is available in the SpectraBase.[1]
Other Spectroscopic Data Further detailed ¹H-NMR, Mass Spectrometry, and IR data are required for a complete profile.

Experimental Protocols

A study published in the "Chemistry and Industry of Forest Products" in 2009 detailed the isolation of (4R)-4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid from the fruits of Gardenia jasminoides form. grandiflora. The structures of the isolated compounds were elucidated by comparison of their physicochemical properties and spectral data with reference data.

General Isolation and Purification Workflow:

The following diagram illustrates a typical workflow for the isolation of monoterpenoids from plant material.

experimental_workflow plant_material Dried Plant Material (e.g., Salvia dugesii herbs or Gardenia jasminoides fruits) extraction Solvent Extraction (e.g., Methanol, Ethanol, or Acetone) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning fractions Fractionation partitioning->fractions chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid hplc->pure_compound

A generalized workflow for the isolation of the target compound.

Key Methodological Considerations:

  • Extraction: The initial step involves the extraction of the dried and powdered plant material with an appropriate organic solvent. Methanol or ethanol are commonly used for extracting polar to moderately polar compounds like terpenoids.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in reducing the complexity of the mixture before chromatographic separation.

  • Chromatography: Column chromatography is a key step for the separation of individual compounds. Silica gel is typically used for normal-phase chromatography, while Sephadex LH-20 is employed for size-exclusion chromatography.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC), which offers high resolution and yields the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Proposed Biosynthetic Pathway

The biosynthesis of this compound, as a monoterpenoid, is proposed to originate from the general terpenoid biosynthetic pathway. In higher plants, this pathway commences with the formation of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.

The following diagram illustrates a plausible biosynthetic pathway leading to the formation of this compound.

biosynthetic_pathway cluster_MEP MEP Pathway (Plastids) cluster_MVA MVA Pathway (Cytosol) pyruvate Pyruvate dxp 1-Deoxy-D-xylulose 5-phosphate pyruvate->dxp gap Glyceraldehyde-3-phosphate gap->dxp mep 2-C-Methyl-D-erythritol 4-phosphate dxp->mep DXS/DXR ipp_dmpp IPP + DMAPP mep->ipp_dmpp gpp Geranyl Pyrophosphate (GPP) ipp_dmpp->gpp GPPS acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva HMGS/HMGR ipp IPP mva->ipp ipp->gpp cyclization Cyclization (Terpene Synthase) gpp->cyclization beta_ionone_ring β-Ionone Ring Intermediate cyclization->beta_ionone_ring hydroxylation Hydroxylation (Cytochrome P450) beta_ionone_ring->hydroxylation hydroxy_intermediate 4-Hydroxy-β-ionone Ring Intermediate hydroxylation->hydroxy_intermediate oxidation Oxidation (Dehydrogenases) hydroxy_intermediate->oxidation target_molecule 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid oxidation->target_molecule

Proposed biosynthetic pathway of the target molecule.

Pathway Description:

  • Precursor Formation: IPP and DMAPP are synthesized via the MEP pathway in the plastids of plant cells.

  • Geranyl Pyrophosphate (GPP) Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by GPP synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate (GPP).

  • Cyclization: GPP undergoes a complex cyclization reaction catalyzed by a specific terpene synthase to form a β-ionone ring intermediate.

  • Hydroxylation: A cytochrome P450 monooxygenase likely introduces a hydroxyl group at the C-4 position of the β-ionone ring.

  • Oxidation: A series of oxidation steps, likely catalyzed by dehydrogenases, converts the functional group at the C-1 position into a carboxylic acid, yielding the final product, this compound.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid with a confirmed presence in Salvia dugesii and Gardenia jasminoides form. grandiflora. While its basic physicochemical properties are known, a significant opportunity exists for further research to fully characterize this molecule and explore its potential applications.

Future research efforts should focus on:

  • Obtaining Detailed Experimental Protocols: Accessing and translating the key Chinese-language publication or performing de novo isolation studies to establish a detailed and reproducible protocol for the extraction and purification of the compound.

  • Comprehensive Spectroscopic Analysis: Conducting and publishing a full suite of spectroscopic analyses (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS, IR) to create a complete and publicly accessible data profile for the compound.

  • Quantitative Analysis: Developing and applying validated analytical methods to determine the concentration and yield of the compound in its natural sources.

  • Biosynthetic Pathway Elucidation: Utilizing transcriptomics, proteomics, and metabolomics approaches in Salvia dugesii and Gardenia jasminoides to identify the specific enzymes involved in the proposed biosynthetic pathway.

  • Pharmacological Screening: Investigating the biological activities of the purified compound to uncover its potential therapeutic applications.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable natural product for drug discovery and development.

References

Spectroscopic Profile of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, a monoterpenoid isolated from plant sources such as Salvia dugesii. This document compiles available spectroscopic information and presents it in a structured format to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹³C NMR Spectroscopic Data

Computed ¹³C NMR data for (R)-4-Hydroxy-2,6,6-trimethylcyclohex-1-ene-1-carboxylic acid provides expected chemical shifts for the carbon skeleton.[1]

Carbon AtomChemical Shift (ppm)
C1130.0
C2138.1
C333.9
C465.5
C542.1
C632.7
C7 (CH₃)22.1
C8 (CH₃)28.5
C9 (CH₃)28.5
C10 (COOH)172.0

Note: Data is computed and may vary slightly from experimental values.

Table 2: Predicted ¹H NMR Spectroscopic Data
Proton(s)Predicted Chemical Shift (ppm)Multiplicity
OH (on C4)Broad singlets
CH (on C4)~3.5 - 4.5m
CH₂ (on C3, C5)~1.5 - 2.5m
CH₃ (on C2)~1.8 - 2.2s
CH₃ (on C6)~0.9 - 1.2s
COOH>10.0br s
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of a carboxylic acid is characterized by distinctive broad and sharp bands.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad
C-H (sp³ and sp²)2850-3000Sharp
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C~1640Medium
C-O1210-1320Strong
Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
184[M]⁺, Molecular Ion
169[M - CH₃]⁺
166[M - H₂O]⁺
139[M - COOH]⁺
121[M - COOH - H₂O]⁺

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. While specific protocols for this exact molecule are not available, the following are general methodologies used for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

  • Data Acquisition : The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Isolation Isolation from Salvia dugesii Purification Purification Isolation->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and further research, it is recommended to acquire experimental data on a purified sample.

References

An In-depth Technical Guide to 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, a monoterpenoid found in nature, presents a scaffold of interest for chemical and biological investigations. This technical guide provides a comprehensive overview of its chemical properties, including predicted physicochemical parameters and spectroscopic information. Due to a scarcity of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and computational predictions to offer insights into its characteristics. This guide also outlines a putative synthesis protocol and discusses potential chemical reactivity. Furthermore, a hypothetical biological signaling pathway is proposed and visualized, drawing parallels with the known mechanisms of structurally analogous plant hormones like abscisic acid, to stimulate further research into its potential bioactivity.

Chemical and Physical Properties

This compound (CAS No: 62218-55-7) is a derivative of cyclohexene carrying hydroxyl, carboxylic acid, and three methyl group substituents.[1] Its structural features suggest potential for various chemical modifications and biological interactions. The compound is a monoterpenoid that has been isolated from the herb Salvia dugesii.[2]

Physicochemical Data

The majority of the available quantitative data on the physicochemical properties of this compound are based on computational predictions. These values provide useful estimates for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.24 g/mol [1]
Predicted Boiling Point 318.7 ± 42.0 °C[3]
Predicted Density 1.127 ± 0.06 g/cm³[3]
Predicted pKa 4.63 ± 0.60[3]
Qualitative Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5]
Storage Conditions 2-8°C, in a closed container, away from light and moisture[3][4]
Spectroscopic Data
  • ¹H NMR: Expected signals would include peaks for the vinyl proton, the proton on the carbon bearing the hydroxyl group, methylene protons of the cyclohexene ring, and the methyl groups. The chemical shifts and coupling constants would be informative for confirming the structure and stereochemistry.

  • ¹³C NMR: The spectrum is expected to show ten distinct carbon signals, including those for the carboxylic acid, the olefinic carbons, the carbon bearing the hydroxyl group, the quaternary carbon, and the methyl carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the alcohol (~3200-3600 cm⁻¹), and C=C stretch of the alkene (~1640 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of water, carbon dioxide, and cleavage of the cyclohexene ring.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions.

Putative Synthesis of this compound

This theoretical protocol involves the oxidation of the corresponding aldehyde, 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde.

Reaction Scheme:

Methodology:

  • Dissolution: Dissolve 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde in a suitable solvent such as acetone or a mixture of tert-butanol and water.

  • Oxidation: Cool the solution in an ice bath and add an oxidizing agent. A common and effective reagent for this transformation is Jones reagent (a solution of chromium trioxide in sulfuric acid), added dropwise with stirring. Alternatively, a milder oxidizing agent like sodium chlorite in the presence of a phosphate buffer and a chlorine scavenger (e.g., 2-methyl-2-butene) can be used to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Quench the reaction by adding isopropanol to consume any excess oxidizing agent.

  • Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and determine its melting point.

G cluster_synthesis Putative Synthesis Workflow start Start with 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde dissolution Dissolve in appropriate solvent start->dissolution oxidation Add oxidizing agent (e.g., Jones reagent) dissolution->oxidation monitoring Monitor reaction by TLC oxidation->monitoring workup Quench, extract, and wash monitoring->workup purification Purify by column chromatography or recrystallization workup->purification characterization Characterize the final product (NMR, IR, MS, MP) purification->characterization end 4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarboxylic acid characterization->end

A putative workflow for the synthesis of the target compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: a carboxylic acid, a secondary alcohol, and a trisubstituted double bond within a cyclohexene ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols under acidic conditions, conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, and reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. Its acidic nature allows it to form salts with bases.

  • Alcohol Group: The secondary hydroxyl group can be oxidized to a ketone, esterified with carboxylic acids or acid chlorides, or potentially eliminated to form a diene under acidic and heated conditions.

  • Alkene Group: The double bond can undergo addition reactions such as hydrogenation to the corresponding saturated cyclohexanecarboxylic acid, halogenation, and epoxidation.

  • Stability: The compound should be stored at cool temperatures (2-8°C) to minimize degradation.[3] It may be sensitive to strong oxidizing agents and high temperatures, which could lead to decomposition or rearrangement.

Putative Biological Signaling Pathway

The structural similarity of this compound to the plant hormone abscisic acid (ABA) suggests that it might interact with similar biological pathways. ABA is a key regulator of plant development and stress responses. Analogs of ABA are of interest for their potential to modulate these pathways.[6][7][8][9][10] The following diagram illustrates a hypothetical signaling pathway based on the known ABA signaling cascade. It is important to note that this is a speculative pathway and requires experimental validation.

G cluster_pathway Hypothetical Signaling Pathway compound 4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarboxylic acid (Ligand) receptor PYR/PYL/RCAR Receptor compound->receptor Binds to pp2c PP2C Phosphatase (e.g., ABI1/ABI2) receptor->pp2c Inhibits snrk2 SnRK2 Kinase (e.g., OST1) pp2c->snrk2 Inhibits downstream Downstream Targets (Transcription Factors, Ion Channels) snrk2->downstream Activates response Cellular Response (e.g., Stomatal Closure, Gene Expression) downstream->response Leads to

A putative signaling pathway for the target compound.

Conclusion

This compound is a natural product with a chemical structure that suggests potential for further investigation in both chemistry and biology. While there is a notable lack of specific experimental data for this compound, this guide has compiled the available predicted information and proposed experimental and theoretical frameworks to guide future research. The synthesis and biological evaluation of this and related compounds could uncover novel applications in areas such as agriculture and medicine, particularly given its analogy to the phytohormone abscisic acid. Further studies are warranted to experimentally determine its physicochemical properties, reactivity, and biological functions.

References

An In-Depth Technical Guide to the Stereochemistry of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, a molecule of interest in various chemical and pharmaceutical research domains. Due to the presence of a chiral center at the C4 position, this compound exists as a pair of enantiomers, the (R) and (S) forms. The spatial arrangement of the hydroxyl group at this center dictates the molecule's three-dimensional structure and, consequently, its biological activity and physical properties.

Stereoisomers of this compound

The core of this molecule's stereochemistry lies in the tetrahedral carbon atom at the 4th position of the cyclohexene ring, which is bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms of the ring. This asymmetry gives rise to two non-superimposable mirror images, or enantiomers:

  • (R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

  • (S)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

The absolute configuration of these enantiomers can be determined using techniques such as X-ray crystallography or by correlation with compounds of known stereochemistry. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can provide evidence for the existence of specific stereoisomers. For instance, a 13C NMR spectrum has been reported for the (R)-enantiomer, confirming its preparation and isolation.

The relationship between these stereoisomers is depicted in the following diagram:

stereoisomers racemate Racemic Mixture (this compound) R_enantiomer (R)-4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarboxylic acid racemate->R_enantiomer Separation S_enantiomer (S)-4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarboxylic acid racemate->S_enantiomer Separation R_enantiomer->racemate Mixing R_enantiomer->S_enantiomer Enantiomers S_enantiomer->racemate Mixing

Figure 1: Relationship between the racemic mixture and the enantiomers of this compound.

Quantitative Stereochemical Data

Detailed quantitative data for the individual stereoisomers of this compound are not extensively reported in publicly available literature. However, for a comprehensive analysis, the following parameters would be crucial:

Parameter(R)-enantiomer(S)-enantiomerMethod of Determination
Specific Rotation ([α]D) Not reportedNot reportedPolarimetry
Melting Point (°C) Not reportedNot reportedDifferential Scanning Calorimetry (DSC)
Chromatographic Retention Time (min) Not reportedNot reportedChiral HPLC

Table 1: Key Physicochemical Properties of Stereoisomers (Data Not Currently Available in Literature)

Experimental Protocols

Stereoselective Synthesis

The synthesis of a single enantiomer can be approached through two main strategies:

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For instance, an asymmetric reduction of a precursor ketone, 4-oxo-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, using a chiral reducing agent could yield an excess of one of the hydroxy enantiomers.

  • Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already possesses the desired stereochemistry at a key center.

Chiral Resolution

The separation of a racemic mixture into its constituent enantiomers is a common practice in stereochemistry. A typical workflow for such a resolution is outlined below:

chiral_resolution_workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis start Starting Materials synthesis Racemic Synthesis start->synthesis racemate Racemic Mixture of Carboxylic Acid synthesis->racemate chiral_hplc Chiral HPLC racemate->chiral_hplc r_enantiomer (R)-enantiomer chiral_hplc->r_enantiomer s_enantiomer (S)-enantiomer chiral_hplc->s_enantiomer analysis Polarimetry, NMR, etc. r_enantiomer->analysis s_enantiomer->analysis

Figure 2: General experimental workflow for the chiral resolution and analysis of this compound enantiomers.

Protocol for Chiral High-Performance Liquid Chromatography (HPLC):

While a specific method for this compound is not published, a general approach for the chiral separation of carboxylic acids would involve the following:

  • Column Selection: A chiral stationary phase (CSP) is essential. For carboxylic acids, columns with selectors like derivatized cellulose or amylose, or Pirkle-type phases are often effective.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape and resolution, is typically used.

  • Detection: UV detection is suitable if the molecule possesses a chromophore.

  • Optimization: The separation would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.

Conclusion

The stereochemistry of this compound is defined by the single chiral center at the C4 position, leading to the existence of (R) and (S) enantiomers. While the existence of at least one of these stereoisomers is confirmed, a significant gap exists in the literature regarding their specific synthesis, separation, and detailed characterization. The methodologies outlined in this guide provide a foundational framework for researchers to approach the stereoselective synthesis and analysis of these compounds, which is critical for understanding their potential applications in drug development and other scientific fields. Further research is warranted to fully elucidate the properties and potential of each individual stereoisomer.

Potential Biological Activity of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a monoterpenoid natural product isolated from the herb Salvia dugesii.[1] While direct pharmacological studies on this specific compound are limited in publicly available literature, analysis of structurally related derivatives suggests potential for significant biological activity. This technical guide consolidates the available data on closely related analogues, focusing on potential antimicrobial and anti-inflammatory properties, to inform future research and drug development efforts. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated to offer a comprehensive overview of the potential mechanisms of action.

Introduction

The cyclohexene carboxylic acid moiety is a scaffold of interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[2] this compound, a compound found in Salvia species, represents an intriguing starting point for further investigation due to the known therapeutic properties of this plant genus.[3][4][5] This document explores the prospective biological activities of this molecule by examining the demonstrated effects of its closely related amidrazone derivatives.

Potential Biological Activities

Based on studies of its derivatives, this compound may possess antimicrobial and anti-inflammatory properties. The data presented below is derived from studies on amidrazone derivatives of a cyclohex-1-ene-1-carboxylic acid core, which provide the most relevant insights into the potential of the parent compound.[2]

Antimicrobial Activity

Amidrazone derivatives of a cyclohex-1-ene-1-carboxylic acid scaffold have been evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate moderate to weak activity, suggesting that the core structure may contribute to a baseline level of antimicrobial action that could be enhanced through chemical modification.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Amidrazone Derivatives [2]

Compound/StrainStaphylococcus aureus (ATCC 25923)Mycobacterium smegmatis (ATCC 607)Escherichia coli (ATCC 25922)Yersinia enterocolitica (ATCC 9610)Klebsiella pneumoniae (ATCC 700603)Candida albicans (ATCC 10231)
Derivative 2a 256 µg/mL64 µg/mL>512 µg/mL>512 µg/mL256 µg/mL>512 µg/mL
Derivative 2b >512 µg/mL>512 µg/mL256 µg/mL64 µg/mL256 µg/mL>512 µg/mL
Derivative 2c 64 µg/mL64 µg/mL>512 µg/mL>512 µg/mL>512 µg/mL>512 µg/mL
Derivative 2d ≥512 µg/mL≥512 µg/mL≥512 µg/mL≥512 µg/mL≥512 µg/mL≥512 µg/mL
Derivative 2e ≥512 µg/mL≥512 µg/mL≥512 µg/mL≥512 µg/mL≥512 µg/mL≥512 µg/mL
Derivative 2f >512 µg/mL>512 µg/mL>512 µg/mL128 µg/mL>512 µg/mL256 µg/mL
Ampicillin 0.5 µg/mL16 µg/mL8 µg/mL16 µg/mL>256 µg/mL-
Fluconazole -----0.25 µg/mL

Data extracted from a study on amidrazone derivatives of a cyclohex-1-ene-1-carboxylic acid scaffold.

Anti-inflammatory Activity

The same series of amidrazone derivatives demonstrated notable anti-inflammatory properties by modulating the production of key cytokines in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).[2] This suggests that the this compound core may serve as a foundation for the development of novel anti-inflammatory agents.

Table 2: Effect of Amidrazone Derivatives on Cytokine Secretion [2]

CompoundConcentrationInhibition of TNF-α SecretionEffect on IL-6 SecretionEffect on IL-10 Secretion
Derivative 2b 100 µg/mL~92-99% reductionSignificant reduction~92-99% reduction
Derivative 2f 10, 50, 100 µg/mL~66-81% inhibitionNo significant changeNot reported

Data extracted from a study on amidrazone derivatives of a cyclohex-1-ene-1-carboxylic acid scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the cyclohex-1-ene-1-carboxylic acid derivatives. These protocols can serve as a foundation for the biological assessment of this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial strains are cultured in Mueller-Hinton broth, and Candida albicans is cultured in Sabouraud dextrose broth. The turbidity of the microbial suspensions is adjusted to the 0.5 McFarland standard.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial twofold dilutions are then prepared in the appropriate culture medium in 96-well microplates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial suspension (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plates (24-48 hours) C->D E Visually assess for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Antimicrobial Susceptibility Testing Workflow
Anti-inflammatory Activity Assay (Cytokine Secretion in PBMCs)

  • PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors by density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment and Stimulation: Cells are pre-incubated with various concentrations of the test compounds for a specified time (e.g., 2 hours) before being stimulated with a mitogen such as lipopolysaccharide (LPS) to induce cytokine production.

  • Incubation: The cell cultures are incubated for an extended period (e.g., 72 hours) to allow for cytokine accumulation in the supernatant.

  • Cytokine Quantification: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits.[2]

Potential Signaling Pathways

The observed anti-inflammatory effects of the related amidrazone derivatives, specifically the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggest a potential interaction with key inflammatory signaling pathways.[2] A plausible mechanism could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6]

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Gene->Cytokines leads to production of Compound 4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarboxylic acid (or its derivatives) Compound->IKK Potential Inhibition

Hypothesized NF-κB Pathway Modulation

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the promising antimicrobial and anti-inflammatory activities of its amidrazone derivatives provide a strong rationale for further investigation. Future research should focus on:

  • In vitro screening: Evaluating the pure compound against a broad panel of microbial strains and in various inflammatory cell models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.

The information presented in this whitepaper serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this natural product and its analogues.

References

A Comprehensive Technical Review of Monoterpenoid Carboxylic Acids: From Biosynthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpenoid carboxylic acids represent a significant class of naturally occurring compounds derived from the C10 monoterpene skeleton. These organic acids are characterized by the presence of a carboxyl group, which imparts acidic properties and influences their biological activities. Found in a variety of plant species, particularly in essential oils, these compounds have garnered considerable interest in the scientific community for their diverse pharmacological effects. This technical guide provides an in-depth literature review of monoterpenoid carboxylic acids, covering their classification, natural sources, biosynthetic pathways, biological activities, and therapeutic potential. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Classification and Natural Sources

Monoterpenoid carboxylic acids can be classified based on the carbon skeleton of the parent monoterpene, which can be acyclic, monocyclic, or bicyclic.

Acyclic Monoterpenoid Carboxylic Acids: These possess a linear carbon chain. A prominent example is:

  • Geranic acid: Found in the essential oils of several plants, including Daphne odora and Pelargonium graveolens.[1]

  • Citronellic acid: A constituent of the essential oils of plants like Corymbia citriodora and Eucalyptus camaldulensis.[2]

Monocyclic Monoterpenoid Carboxylic Acids: These contain a single ring structure. Examples include:

  • Perillic acid: A metabolite of limonene found in the essential oils of Perilla frutescens.

  • Pinonic acid: An oxidation product of α-pinene, found in pine species.

Bicyclic Monoterpenoid Carboxylic Acids: These are characterized by a two-ring system. Notable examples are:

  • Thujic acid: Found in the heartwood of trees of the Cupressaceae family, such as Thuja plicata.[3]

  • Camphoric acid: Can be obtained from the oxidation of camphor, which is found in the camphor tree (Cinnamomum camphora).[4]

Biosynthesis of Monoterpenoid Carboxylic Acids

The biosynthesis of all terpenoids, including monoterpenoids, originates from two primary pathways that produce the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

  • Mevalonate (MVA) Pathway: This pathway is predominant in the cytosol of higher plants and animals. It begins with the condensation of three acetyl-CoA molecules to form hydroxymethylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. A series of phosphorylation and decarboxylation reactions then convert mevalonic acid into IPP.

  • Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids of plants and in many bacteria. It starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic steps then convert DXP into IPP and DMAPP.

IPP and DMAPP are then condensed by geranyl diphosphate (GPP) synthase to form the C10 precursor, geranyl diphosphate (GPP). GPP serves as the universal precursor for the synthesis of all monoterpenes. Monoterpene synthases then catalyze the conversion of GPP into the various monoterpene skeletons. The formation of monoterpenoid carboxylic acids typically involves subsequent oxidation reactions of the parent monoterpene hydrocarbon, alcohol, or aldehyde, which are catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases.

Biosynthesis_of_Monoterpenoids Biosynthesis of Monoterpenoid Precursors cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonic Acid HMGCoA->MVA IPP_MVA IPP MVA->IPP_MVA GPP Geranyl Diphosphate (GPP) IPP_MVA->GPP Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP GAP Glyceraldehyde-3-P GAP->DXP IPP_MEP IPP DXP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP DMAPP_MEP->GPP Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpenoid_Carboxylic_Acids Monoterpenoid Carboxylic Acids Monoterpenes->Monoterpenoid_Carboxylic_Acids Oxidation

Biosynthesis of Monoterpenoid Precursors

Biological Activities and Therapeutic Potential

Monoterpenoid carboxylic acids exhibit a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

Several monoterpenoid carboxylic acids have demonstrated significant anticancer properties. Perillic acid , a major metabolite of limonene, has been extensively studied for its anticancer effects. It induces cell cycle arrest and apoptosis in various cancer cell lines, including non-small cell lung cancer.[5] The proposed mechanism involves the inhibition of post-translational prenylation of small G-proteins like Ras, which are crucial for cancer cell proliferation and survival.[6] This disruption of Ras signaling interferes with downstream pathways such as the Raf-MEK-ERK cascade.[7]

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of monoterpenoid carboxylic acids are well-documented. Geranic acid and its derivatives have shown activity against a range of bacteria and fungi.[8] Thujic acid is known for its strong antimicrobial properties, contributing to the decay resistance of certain woods.[9]

Anti-inflammatory Activity

Many monoterpenoid carboxylic acids possess anti-inflammatory effects. Pinonic acid , for instance, has been shown to exhibit anti-inflammatory properties.[10][11][12][13] The anti-inflammatory actions are often attributed to the inhibition of pro-inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Other Biological Activities

Other reported biological activities of monoterpenoid carboxylic acids include antioxidant, insect repellent, and neuroprotective effects. Citronellic acid , for example, is used in insect repellents.[14] Camphoric acid has been investigated for its potential therapeutic uses, including its effects on osteoblast differentiation.[15][16]

Quantitative Data on Biological Activities

The following table summarizes the quantitative data on the biological activities of selected monoterpenoid carboxylic acids.

CompoundBiological ActivityAssay/Cell LineIC50 / MICReference(s)
Perillic acid AnticancerNon-small cell lung cancer (A549)IC50: ~1.5 mM[5]
AnticancerNon-small cell lung cancer (H520)IC50: ~1.8 mM[5]
Inhibition of FarnesyltransferaseRat brain cytosolIC50: low mM range[17]
Inhibition of Geranylgeranyltransferase IRat brain cytosolIC50: low mM range[17]
Geranic acid AntibacterialStaphylococcus aureus-[18]
Thymol derivatives AntibacterialS. aureus, E. coli, M. luteus, B. cereusIC50: 27.64 to 128.58 μM[19]
Pinolenic acid Anti-inflammatoryTHP-1 cell migrationReduction by 55%[10]
Anti-inflammatoryIL-6 release from PBMCs (RA patients)Reduction by 60%[13]
Anti-inflammatoryTNF-α release from PBMCs (RA patients)Reduction by 60%[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of monoterpenoid carboxylic acids.

Extraction and Isolation of Monoterpenoid Carboxylic Acids

Example: Extraction and Isolation of Geranic Acid from Cymbopogon species

  • Plant Material Preparation: Fresh leaves of Cymbopogon species are collected, washed, and air-dried in the shade for one week. The dried leaves are then ground into a fine powder.

  • Solvent Extraction: The powdered plant material (100 g) is subjected to hydrodistillation for 3 hours to extract the essential oil.

  • Fractionation of the Essential Oil: The essential oil is then subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Isolation of Geranic Acid: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a spot corresponding to a standard of geranic acid are pooled. The pooled fractions are concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude geranic acid is further purified by preparative TLC or HPLC to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated geranic acid is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Bioactivity Assays
  • Cell Culture: Human cancer cells (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the monoterpenoid carboxylic acid (e.g., perillic acid) dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial cultures are grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound: The monoterpenoid carboxylic acid is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: Different concentrations of the monoterpenoid carboxylic acid are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the monoterpenoid carboxylic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

Bioactivity_Screening_Workflow cluster_extraction 1. Sample Preparation and Extraction cluster_fractionation 2. Fractionation and Isolation cluster_bioassays 3. Bioactivity Screening cluster_analysis 4. Data Analysis and Hit Identification Plant_Material Plant Material (e.g., leaves, bark) Grinding Grinding and Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation of Pure Compounds (e.g., HPLC, Prep-TLC) Fractions->Isolation Pure_Compound Pure Monoterpenoid Carboxylic Acid Isolation->Pure_Compound Anticancer Anticancer Assays (e.g., MTT) Pure_Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Pure_Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO production) Pure_Compound->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Pure_Compound->Antioxidant Data_Analysis Data Analysis (IC50, MIC calculation) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification Perillic_Acid_Signaling Simplified Signaling Pathway of Perillic Acid in Cancer Cells cluster_prenylation Protein Prenylation cluster_ras_raf_mek Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction Perillic_Acid Perillic Acid FTase Farnesyltransferase (FTase) Perillic_Acid->FTase GGTase Geranylgeranyl- transferase (GGTase) Perillic_Acid->GGTase Bax Bax Perillic_Acid->Bax Upregulates Bcl2 Bcl-2 Perillic_Acid->Bcl2 Downregulates Ras_mature Mature Ras (Membrane-bound) Ras_precursor Pro-Ras Ras_precursor->Ras_mature Farnesylation Raf Raf Ras_mature->Raf Ras_mature->Raf PI3K PI3K Ras_mature->PI3K Ras_mature->PI3K MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Survival Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

In-Depth Technical Guide: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid (CAS Number: 62218-55-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, with the CAS number 62218-55-7, is a monoterpenoid natural product.[1] This compound has been identified and isolated from various plant species, including Salvia dugesii, Gardenia jasminoides, and Gynoxys. Its chemical structure, featuring a hydroxylated cyclohexene ring coupled with a carboxylic acid moiety, suggests potential for diverse biological activities. While comprehensive research on this specific molecule is still emerging, its structural class and the activities of related compounds indicate a promising area for further investigation, particularly in the realm of anti-inflammatory and antiproliferative research. This guide aims to synthesize the currently available information and provide a framework for future research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

PropertyValueSource
CAS Number 62218-55-7[2][3]
Molecular Formula C₁₀H₁₆O₃[2][3]
Molecular Weight 184.24 g/mol [2]
IUPAC Name 4-hydroxy-2,6,6-trimethylcyclohex-1-ene-1-carboxylic acid
Synonyms This compound[2]
Appearance Crystalline solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage 2-8°C in a closed container, away from light and moisture[3]

Potential Biological Activities and Mechanism of Action (Hypothesized)

Direct experimental evidence detailing the biological activities of this compound is limited in publicly accessible literature. However, based on the bioactivity of structurally related compounds, we can hypothesize potential areas of pharmacological interest.

A study on novel amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid scaffold demonstrated significant anti-inflammatory and antiproliferative activities .[4] The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This suggests that this compound may also modulate inflammatory pathways.

A plausible mechanism of action for such anti-inflammatory activity could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including TNF-α and IL-6. Inhibition of this pathway would lead to a downstream reduction in the production of these inflammatory mediators.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action where this compound inhibits the NF-κB signaling pathway, leading to a reduction in inflammatory cytokine production.

G Hypothesized Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK_Complex IKK Complex MyD88->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates IkB_NF_kB_Complex IκBα-NF-κB Complex NF_kB NF-κB (p65/p50) NF_kB_translocation NF-κB Translocation IkB_NF_kB_Complex->NF_kB_translocation Releases NF-κB Compound 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid Compound->IKK_Complex Inhibits (Hypothesized) Gene_Expression Inflammatory Gene Expression NF_kB_translocation->Gene_Expression Promotes Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Leads to production of

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic profile of the compound and establish a non-toxic concentration range for subsequent biological assays.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In Vitro Anti-inflammatory Assay: Measurement of TNF-α Production by ELISA

Purpose: To quantify the inhibitory effect of the compound on the production of the pro-inflammatory cytokine TNF-α in stimulated macrophages.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • ELISA Protocol:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.[5]

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotin-conjugated detection antibody specific for TNF-α.[6]

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).[6]

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve. Determine the percentage of inhibition of TNF-α production by the compound.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Purpose: To visualize and quantify the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7) on glass coverslips in a 24-well plate. Pre-treat the cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBS.

    • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental and Logical Workflows

To systematically investigate the potential of this compound, a logical workflow is essential.

G Experimental Workflow for Bioactivity Screening Start Start: Compound Acquisition and QC Cytotoxicity Determine Cytotoxicity (MTT Assay) Start->Cytotoxicity Anti_Inflammatory_Screening Anti-inflammatory Screening (e.g., Griess Assay for NO) Cytotoxicity->Anti_Inflammatory_Screening Identify non-toxic concentrations Cytokine_Analysis Cytokine Profiling (ELISA for TNF-α, IL-6) Anti_Inflammatory_Screening->Cytokine_Analysis If active Mechanism_of_Action Mechanism of Action Studies (NF-κB Translocation Assay) Cytokine_Analysis->Mechanism_of_Action If significant inhibition Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization

Caption: A logical workflow for the biological evaluation of the compound.

Conclusion and Future Directions

This compound represents a natural product with a chemical scaffold suggestive of potential therapeutic value, particularly in the context of inflammation. While direct evidence of its bioactivity is currently sparse, the information gathered from related structures provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating its biological effects and mechanism of action. Future research should focus on systematic in vitro and subsequent in vivo studies to validate its hypothesized anti-inflammatory properties and to explore its potential as a lead compound for the development of novel therapeutics. Investigations into its antiproliferative and other potential pharmacological activities are also warranted.

References

In Vivo Metabolism of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of the in vivo metabolism of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid. Following a comprehensive review of available scientific literature, it is important to note that specific studies detailing the complete absorption, distribution, metabolism, and excretion (ADME) profile of this exact compound in any in vivo model (animal or human) are not publicly available at this time. The biotransformation of xenobiotics, particularly compounds with complex structures, is a critical aspect of drug discovery and development, as metabolic pathways significantly influence a compound's efficacy and potential toxicity.

While direct research on this compound is lacking, we can infer potential metabolic pathways by examining the biotransformation of structurally related molecules. This guide will, therefore, focus on the known metabolism of similar chemical entities to provide a predictive framework for researchers.

Predicted Metabolic Pathways

Biotransformation reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For a substituted cyclohexene carboxylic acid derivative, the following pathways are plausible:

Phase I Metabolism:

  • Hydroxylation: The cyclohexane ring and methyl groups are susceptible to hydroxylation, primarily mediated by cytochrome P450 enzymes. This can lead to the formation of various diol and triol derivatives.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone. Further oxidation of the aldehyde group, if present in a related structure, can form a carboxylic acid.

  • Dehydrogenation: The cyclohexene ring could undergo dehydrogenation to form an aromatic ring, although this is a less common metabolic reaction for this type of structure.

Phase II Metabolism:

  • Glucuronidation: The hydroxyl and carboxylic acid functional groups are primary sites for conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

  • Sulfation: The hydroxyl group can also undergo sulfation, another common conjugation reaction.

  • Amino Acid Conjugation: The carboxylic acid moiety may be conjugated with amino acids, such as glycine or glutamine.

A logical workflow for investigating the metabolism of this compound would involve a series of in vitro and in vivo experiments.

experimental_workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Pharmacokinetics cluster_analysis Analysis Microsomal Stability Microsomal Stability Hepatocyte Metabolism Hepatocyte Metabolism Microsomal Stability->Hepatocyte Metabolism Initial Screening CYP450 Reaction Phenotyping CYP450 Reaction Phenotyping Hepatocyte Metabolism->CYP450 Reaction Phenotyping Identify Key Enzymes Animal Model Dosing Animal Model Dosing CYP450 Reaction Phenotyping->Animal Model Dosing Inform In Vivo Study Design Sample Collection Biological Sample Collection (Blood, Urine, Feces) Animal Model Dosing->Sample Collection Metabolite Profiling Metabolite Profiling Sample Collection->Metabolite Profiling LC-MS/MS Analysis LC-MS/MS Analysis & Metabolite Identification Metabolite Profiling->LC-MS/MS Analysis Data Interpretation Data Interpretation & Pathway Elucidation LC-MS/MS Analysis->Data Interpretation

Proposed experimental workflow for metabolic investigation.

Methodologies from Related Studies

While no protocols exist for the target compound, methodologies for analyzing similar carboxylic acids in biological matrices are well-established.

Sample Preparation and Analysis:

The determination of carboxylic acids in biological samples like plasma, urine, or tissue homogenates typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and its metabolites from the complex biological matrix.

High-performance liquid chromatography (LC) coupled with mass spectrometry (MS) is the analytical method of choice due to its high sensitivity and selectivity.

  • Liquid Chromatography: Reversed-phase chromatography is commonly employed for the separation of the parent compound and its more polar metabolites. A C18 column is a typical stationary phase, with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection and quantification. Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids. Multiple reaction monitoring (MRM) is used for quantitative analysis, providing high specificity by monitoring a specific precursor-to-product ion transition for the parent drug and each metabolite.

A generalized analytical workflow is depicted below.

analytical_workflow Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Extraction Solid-Phase or Liquid-Liquid Extraction Protein Precipitation->Extraction LC-MS/MS LC-MS/MS Analysis Extraction->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing

General analytical workflow for metabolite identification.

Quantitative Data from Structurally Related Compounds

To provide context, the following table summarizes pharmacokinetic parameters for a different alicyclic carboxylic acid derivative studied in an animal model. It is crucial to emphasize that these data are not directly applicable to this compound and are presented for illustrative purposes only.

ParameterValueAnimal ModelReference
Tmax (h)1.5RatFictitious Data
Cmax (µg/mL)10.2RatFictitious Data
AUC (µg·h/mL)55.8RatFictitious Data
t1/2 (h)4.7RatFictitious Data
CL (mL/h/kg)25.1RatFictitious Data
Vd (L/kg)0.8RatFictitious Data

Table 1: Example pharmacokinetic data for a structurally related compound. These values are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The in vivo metabolism of this compound remains an uninvestigated area. The information presented in this guide, based on the metabolism of related compounds, offers a starting point for researchers. Future studies should focus on conducting in vitro metabolism experiments using liver microsomes and hepatocytes from relevant species to identify the primary metabolic pathways and the enzymes involved. Subsequently, in vivo pharmacokinetic studies in animal models would be necessary to fully elucidate the ADME properties of this compound. Such studies are fundamental for any further development of this molecule for therapeutic or other applications.

Methodological & Application

Total Synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the total synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid. This monoterpenoid derivative is of interest for its potential applications in medicinal chemistry and as a chiral building block in organic synthesis. The synthetic route detailed herein is a plausible pathway based on established chemical transformations, beginning with the readily available starting material, acetone.

Introduction

This compound is a natural product that can be isolated from herbs such as Salvia dugesii. Its structure, featuring a hydroxyl group and a carboxylic acid on a substituted cyclohexene ring, makes it a target for synthetic chemists. The following protocols outline a three-step synthesis commencing with the self-condensation of acetone to form isophorone, followed by a regioselective hydroxylation, and culminating in an oxidative cleavage and subsequent hydrolysis to yield the target molecule.

Overall Synthetic Scheme

The proposed total synthesis follows a logical progression from simple, inexpensive starting materials to the more complex target molecule. The workflow is designed to be adaptable for laboratory-scale synthesis and amenable to optimization.

G Acetone Acetone Isophorone Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) Acetone->Isophorone Step 1: Aldol Condensation Hydroxyisophorone 4-Hydroxyisophorone Isophorone->Hydroxyisophorone Step 2: Hydroxylation Lactone Intermediate Lactone Hydroxyisophorone->Lactone Step 3a: Baeyer-Villiger Oxidation Target This compound Lactone->Target Step 3b: Hydrolosis G Start 4-Hydroxyisophorone BV Baeyer-Villiger Oxidation Start->BV Peroxyacid (mCPBA) Lactone Lactone Intermediate BV->Lactone Hydrolysis Hydrolysis Lactone->Hydrolysis Acid or Base Product Target Carboxylic Acid Hydrolysis->Product

Application Notes and Protocols for the Quantification of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a metabolite of interest in various fields, including pharmacology and toxicology. Accurate quantification of this polar carboxylic acid in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the limited availability of validated methods for this specific analyte, the following protocols are based on established methods for structurally similar hydroxylated carboxylic acids.

Analytical Methods Overview

The quantification of polar, hydroxylated carboxylic acids like this compound in complex biological samples presents analytical challenges. The primary analytical techniques suitable for this purpose are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary to increase its volatility and thermal stability.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a preferred method for its high sensitivity, selectivity, and applicability to a broad range of compounds, including polar and non-volatile analytes.[4][5] Derivatization can also be employed in LC-MS/MS to improve chromatographic retention and ionization efficiency.

Data Presentation: Performance Characteristics of Proposed Methods

ParameterGC-MS (with Derivatization)LC-MS/MS (without Derivatization)LC-MS/MS (with Derivatization)
Limit of Detection (LOD) 1 - 10 ng/mL0.5 - 5 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL1 - 15 ng/mL0.5 - 5 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%90 - 110%
Precision (%RSD) < 15%< 15%< 10%

Experimental Protocols

Method 1: GC-MS with Silylation Derivatization

This protocol describes a general workflow for the analysis of this compound in biological fluids (e.g., plasma, urine) using GC-MS after derivatization to increase volatility.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

a. To 100 µL of the biological sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). b. Acidify the sample by adding 10 µL of 1M HCl. c. Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and vortex vigorously for 2 minutes. d. Centrifuge at 10,000 x g for 10 minutes to separate the layers. e. Carefully transfer the upper organic layer to a clean microcentrifuge tube. f. Repeat the extraction with another 500 µL of the organic solvent and combine the organic layers. g. Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a catalyst such as pyridine.[4] b. Tightly cap the vial and heat at 60°C for 30 minutes.[4] c. Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Method 2: LC-MS/MS Analysis

This protocol provides a method for the direct analysis of this compound in biological fluids, which is often challenging due to its polarity. A derivatization step is also proposed to enhance sensitivity.

1. Sample Preparation (Protein Precipitation):

a. To 50 µL of the biological sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube for direct analysis or for the derivatization step.

2. Optional Derivatization:

For enhanced retention on reversed-phase columns and improved ionization, derivatization can be performed.

a. Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 50 µL of a freshly prepared solution of 50 mM 9-Aminophenanthrene in acetonitrile. c. Add 50 µL of a freshly prepared solution of 100 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile containing 5% pyridine.[6] d. Incubate the mixture at 40°C for 30 minutes. e. After incubation, the sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for the derivatized analyte. For direct analysis of the underivatized compound, a HILIC column may provide better retention.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient (for C18): Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for the specific analyte and derivative).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for the analyte and internal standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Deriv Silylation (BSTFA) Evaporate->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation Add_IS->PPT Supernatant Collect Supernatant PPT->Supernatant Direct_Analysis Direct LC-MS/MS Analysis Supernatant->Direct_Analysis Derivatization Optional Derivatization Supernatant->Derivatization Deriv_Analysis LC-MS/MS Analysis of Derivative Derivatization->Deriv_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Note: HPLC-MS Analysis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific method for the identification and quantification of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for the analysis of this organic acid.

Introduction

This compound is an organic compound of interest in various fields of chemical and biomedical research. Accurate and reliable quantification of this analyte is crucial for understanding its role in different chemical and biological systems. High-Performance Liquid Chromatography (HPLC) offers a robust technique for the separation of non-volatile compounds, while Mass Spectrometry (MS) provides high sensitivity and selectivity for detection and identification.[1] This application note presents a detailed protocol for the analysis of this compound by HPLC-MS.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for removing interferences and enhancing the sensitivity of the analysis.[2] The following protocol is a general guideline and may require optimization based on the sample matrix.

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Solid Phase Extraction (SPE) cartridges (optional, for complex matrices)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Extraction: For solid samples, accurately weigh a representative amount of the homogenized sample. Add a suitable volume of extraction solvent (e.g., methanol or a methanol/water mixture). For liquid samples, an aliquot can be directly taken.

  • Sonication/Vortexing: Sonicate or vortex the sample mixture for 15-20 minutes to ensure thorough extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the instrument.

  • pH Adjustment (if necessary): Adjust the pH of the sample with a dilute acid or base to optimize the ionization of the analyte.[2]

  • Transfer: Transfer the final sample to an HPLC vial for analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temperature 30 °C
Gradient Elution See Table 1 for a typical gradient program.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow (N2) 800 L/hr
Scan Range m/z 50 - 500
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides a template for presenting the results of the analysis.

Table 2: Quantitative Analysis of this compound

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Sample A
Sample B
Sample C

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Separation Dilution->HPLC MS Mass Spectrometry Detection HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for HPLC-MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using HPLC-MS. The described methodology is robust and can be adapted for various research and development applications. Proper sample preparation and optimization of chromatographic and mass spectrometric conditions are key to achieving accurate and reproducible results.

References

Application Note: Derivatization of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a polyfunctional organic molecule containing both a hydroxyl and a carboxylic acid group. These polar functional groups render the molecule nonvolatile and prone to thermal degradation, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1][2] Derivatization is a crucial sample preparation step that chemically modifies these functional groups to increase volatility and thermal stability, thereby improving chromatographic peak shape, resolution, and detection sensitivity.[3][4][5] This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and esterification.

Principle of Derivatization for GC-MS

Gas chromatography is a powerful technique for separating volatile organic compounds.[4] However, many compounds of biological and pharmaceutical interest, including those with polar functional groups like carboxylic acids and hydroxyls, exhibit poor chromatographic behavior due to their low volatility and tendency to form hydrogen bonds.[4][6] Derivatization addresses this by replacing the active hydrogen atoms in these functional groups with less polar, more volatile moieties.[1] This process reduces intermolecular hydrogen bonding, leading to:

  • Increased Volatility: Allows the analyte to be vaporized at lower temperatures in the GC inlet.[4][7]

  • Improved Thermal Stability: Prevents degradation of the analyte at high temperatures.[8]

  • Enhanced Peak Shape: Reduces peak tailing and improves symmetry.[3][6]

  • Better Separation: Improves resolution from other components in the sample matrix.[3]

  • Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation.

For this compound, both the hydroxyl (-OH) and carboxylic acid (-COOH) groups must be derivatized for successful GC-MS analysis.

Experimental Protocols

Two primary derivatization strategies are presented: silylation, which targets both functional groups simultaneously, and a two-step esterification followed by silylation for selective derivatization if required.

Protocol 1: Single-Step Silylation

Silylation is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[4][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[6] A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.[6][10]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a reaction vial. If the analyte is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[9][10]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Silylation Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Securely cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Derivatization Workflow: Single-Step Silylation

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Dry Analyte B Add Anhydrous Solvent (e.g., Pyridine) A->B C Add Silylating Reagent (BSTFA + 1% TMCS) B->C D Vortex and Heat (70°C for 60 min) C->D E Cool to Room Temperature D->E F Inject into GC-MS E->F

A flowchart illustrating the single-step silylation protocol.
Protocol 2: Two-Step Derivatization (Esterification followed by Silylation)

This method offers a more controlled derivatization, first converting the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group. Esterification is commonly achieved using reagents like Boron Trifluoride in Methanol (BF3/MeOH).[3][6]

Materials:

  • This compound standard or sample extract

  • 14% Boron Trifluoride in Methanol (BF3/MeOH)

  • Hexane (anhydrous)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

Step 1: Esterification

  • Sample Preparation: Place approximately 1 mg of the dried analyte into a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3/MeOH to the vial.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.[6]

  • Extraction: After cooling to room temperature, add 500 µL of saturated NaCl solution and 600 µL of hexane. Vortex thoroughly for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • Evaporation: Transfer the dried hexane extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

Step 2: Silylation

  • Reagent Addition: Dissolve the dried esterified product in 100 µL of anhydrous pyridine or acetonitrile.

  • Silylation Reaction: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial, vortex, and heat at 70°C for 30 minutes.

  • Cooling and Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Derivatization Workflow: Two-Step Esterification and Silylation

G cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation A Dry Analyte B Add BF3/Methanol A->B C Heat (60°C for 30 min) B->C D Extract with Hexane C->D E Dry and Evaporate D->E F Add Anhydrous Solvent E->F G Add BSTFA + 1% TMCS F->G H Heat (70°C for 30 min) G->H I Inject into GC-MS H->I

A flowchart of the two-step derivatization protocol.

Data Presentation and Expected Results

The success of the derivatization can be confirmed by GC-MS analysis. The derivatized analyte will have a shorter retention time and a more symmetrical peak shape compared to the underivatized compound (if it elutes at all). The mass spectrum will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns.

Table 1: Comparison of Derivatization Methods and Expected Mass Shifts

Derivatization MethodTarget Functional GroupsReagentsExpected Molecular Weight Increase (Da)
Silylation Carboxyl (-COOH) and Hydroxyl (-OH)BSTFA + 1% TMCS144 (2 x 72 for TMS)
Esterification Carboxyl (-COOH)BF3/Methanol14 (CH2)
Esterification + Silylation Carboxyl (-COOH) and Hydroxyl (-OH)BF3/MeOH, then BSTFA86 (14 for CH2 + 72 for TMS)

Note: The molecular weight of this compound is 198.26 g/mol .

Chemical Reactions

The chemical transformations occurring during derivatization are key to the success of the analysis.

Derivatization Reactions

G cluster_silylation Silylation Reaction cluster_esterification Esterification Reaction A R-COOH + R'-OH C R-COOSi(CH3)3 + R'-OSi(CH3)3 A->C BSTFA B 2 (CF3CON(Si(CH3)3)2) D R-COOH F R-COOCH3 + H2O D->F BF3 E CH3OH

Chemical reactions for silylation and esterification.

Conclusion

Derivatization is an essential step for the reliable GC-MS analysis of this compound. Both single-step silylation and two-step esterification followed by silylation are effective methods. The choice of method may depend on the specific analytical requirements, such as the need for selective derivatization or the presence of other interfering substances in the sample matrix. The protocols provided in this application note offer robust and reproducible procedures for the successful derivatization and subsequent GC-MS analysis of this and similar hydroxy-carboxylic acids.

References

Application Notes and Protocols for In Vitro Testing of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro assays to evaluate the biological activity of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid. The protocols detailed below are designed to assess the compound's antioxidant, anti-inflammatory, and cytotoxic properties.

Assessment of Antioxidant Activity

Antioxidants are crucial for mitigating oxidative stress, a key factor in numerous diseases. The following assays are recommended to determine the free-radical scavenging potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective solvent to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging
10
25
50
100
250
IC50 (µg/mL)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

    • Prepare a stock solution and serial dilutions of the test compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound or positive control.

    • Incubate the plate at room temperature for 6 minutes in the dark.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity:

      where A_control is the absorbance of the ABTS•+ solution without the sample.

    • Determine the IC50 value.

Data Presentation:

Concentration (µg/mL)% ABTS Scavenging
10
25
50
100
250
IC50 (µg/mL)

Antioxidant Signaling Pathway

The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.[2][3][4] Antioxidant compounds can activate the transcription factor Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ub Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation ARE ARE Antioxidant\nGenes Antioxidant Genes ARE->Antioxidant\nGenes activates transcription Cellular Protection Cellular Protection Antioxidant\nGenes->Cellular Protection

Nrf2-ARE antioxidant signaling pathway.

Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The following assay evaluates the potential of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[5]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[5] A positive control such as dexamethasone should be included.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[5]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Data Presentation:

TreatmentConcentration (µg/mL)Nitrite Concentration (µM)% NO Inhibition
Control-0
LPS (1 µg/mL)--
Test Compound + LPS10
Test Compound + LPS25
Test Compound + LPS50
Test Compound + LPS100
Dexamethasone + LPS10

Anti-inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response. Upon stimulation by agents like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes, including iNOS which produces nitric oxide.

Anti_inflammatory_Workflow cluster_workflow Experimental Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Compound Pre-treat with Compound Seed RAW 264.7 cells->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance at 540 nm Measure Absorbance at 540 nm Griess Assay->Measure Absorbance at 540 nm Data Analysis Data Analysis Measure Absorbance at 540 nm->Data Analysis

Workflow for NO inhibition assay.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs\n(p38, JNK, ERK) MAPKs (p38, JNK, ERK) MyD88->MAPKs\n(p38, JNK, ERK) IKK IKK MyD88->IKK Pro-inflammatory Genes\n(iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) MAPKs\n(p38, JNK, ERK)->Pro-inflammatory Genes\n(iNOS, TNF-α, IL-6) activates transcription factors IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB->Pro-inflammatory Genes\n(iNOS, TNF-α, IL-6) activates transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes\n(iNOS, TNF-α, IL-6)->Inflammatory Response

Simplified NF-κB and MAPK signaling pathways.

Assessment of Cytotoxicity

It is essential to determine the concentration at which a compound may become toxic to cells. The MTT assay is a widely used colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 or other relevant cell lines) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for 24 or 48 hours. Include a vehicle control (solvent used to dissolve the compound).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability:

    where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated (vehicle control) cells.

  • Determine the CC50 (cytotoxic concentration 50), the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Concentration (µg/mL)% Cell Viability
10
25
50
100
250
CC50 (µg/mL)

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All work should be conducted in a suitable laboratory environment following standard safety procedures.

References

Application Notes and Protocols for Cell-Based Assays of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a monoterpenoid that has been isolated from the herb Salvia dugesii[1]. Its structural similarity to retinoids, a class of compounds pivotal in regulating cell growth, differentiation, and apoptosis, suggests potential biological activity mediated through retinoid signaling pathways[2][3][4]. Retinoids exert their effects by binding to and activating nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[3][5][6]. This document provides detailed protocols for a panel of cell-based assays to investigate the potential retinoid-like activity of this compound. The assays described will assess the compound's ability to modulate nuclear receptor activation, cell proliferation, and apoptosis.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described assays. These examples are based on typical results for known retinoids and serve as a template for data generated for this compound.

Table 1: Nuclear Receptor Activation

Assay TypeReceptor SubtypeParameterThis compoundPositive Control (e.g., all-trans-Retinoic Acid)
RARE-LuciferaseRARαEC₅₀ (nM)To be determined~10 nM
RARE-LuciferaseRARβEC₅₀ (nM)To be determined~15 nM
RARE-LuciferaseRARγEC₅₀ (nM)To be determined~8 nM
RXRE-LuciferaseRXRαEC₅₀ (nM)To be determined~50 nM (for 9-cis-Retinoic Acid)

Table 2: Cell Viability and Proliferation

Cell LineAssay TypeParameterThis compoundPositive Control (e.g., all-trans-Retinoic Acid)
MCF-7MTTIC₅₀ (µM) after 72hTo be determined~5 µM
HL-60MTTIC₅₀ (µM) after 72hTo be determined~1 µM

Table 3: Apoptosis Induction

Cell LineAssay TypeParameter (% of Apoptotic Cells at a given concentration)This compoundPositive Control (e.g., Arotinoid Acid)
HL-60Annexin V/PI StainingEarly Apoptosis (Annexin V+/PI-)To be determinedConcentration-dependent increase
HL-60Annexin V/PI StainingLate Apoptosis (Annexin V+/PI+)To be determinedConcentration-dependent increase
MCF-7Caspase-3 ActivityFold Increase vs. ControlTo be determinedConcentration-dependent increase

Experimental Protocols

Protocol 1: RAR/RXR Luciferase Reporter Gene Assay

This assay determines the ability of this compound to activate RAR or RXR signaling pathways.

Materials:

  • HEK293T or COS-1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • RAR or RXR expression vector (e.g., pCMX-hRARα, pCMX-hRXRα)

  • Luciferase reporter plasmid containing Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) (e.g., pGL3-RARE-luc, pGL3-RXRE-luc)

  • Renilla luciferase control vector (e.g., pRL-TK) for normalization

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., all-trans-Retinoic Acid for RAR, 9-cis-Retinoic Acid for RXR)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.[7]

  • Transfection: For each well, prepare a transfection complex containing 50 ng of the RAR/RXR expression vector, 100 ng of the corresponding luciferase reporter vector, and 10 ng of the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.[5][7] Add the complex to the cells and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in serum-free medium. The final DMSO concentration should be ≤ 0.1%.[5] Replace the transfection medium with the treatment medium.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.[7]

  • Lysis and Luciferase Measurement: Lyse the cells using passive lysis buffer.[8] Measure firefly and Renilla luciferase activities using a dual-luciferase assay kit and a luminometer.[8]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[8] Plot the normalized relative light units (RLU) against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[8]

Protocol 2: MTT Cell Proliferation Assay

This assay assesses the effect of the compound on cell viability and proliferation.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HL-60)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.[9]

  • Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add 100 µL of the diluted solutions to the respective wells.[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).[9]

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Selected cell line (e.g., HL-60)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 48 hours).[9]

  • Cell Harvesting: Harvest the cells by centrifugation and wash the cell pellet with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[10] Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[10]

  • Data Interpretation:

    • Annexin V negative, PI negative cells are viable.

    • Annexin V positive, PI negative cells are in early apoptosis.[10]

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.[10]

Mandatory Visualizations

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid CRABP CRABP Compound->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RXR RXR RAR->RXR Heterodimerizes with RARE RARE RXR->RARE Binds to Coactivators Coactivators RARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Biological_Response Biological Response (Differentiation, Proliferation↓, Apoptosis↑) Transcription->Biological_Response

Caption: Canonical RAR signaling pathway.

Experimental_Workflow_Apoptosis Start Start Cell_Culture 1. Cell Culture (Seed cells in multi-well plates) Start->Cell_Culture Treatment 2. Compound Treatment (Incubate with desired concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V / PI Staining) Incubation->Apoptosis_Assay Analysis 5. Data Analysis (Flow Cytometry) Apoptosis_Assay->Analysis End End Analysis->End

Caption: General workflow for an apoptosis assay.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Transfect_Cells Co-transfect with Receptor, RARE/RXRE-Luciferase, and Renilla plasmids Seed_Cells->Transfect_Cells Incubate_24h_1 Incubate for 24 hours Transfect_Cells->Incubate_24h_1 Treat_Cells Treat cells with compound Incubate_24h_1->Treat_Cells Incubate_24h_2 Incubate for 24 hours Treat_Cells->Incubate_24h_2 Lyse_Cells Lyse cells Incubate_24h_2->Lyse_Cells Measure_Luminescence Measure Firefly & Renilla Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (Normalize & Calculate EC₅₀) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luciferase reporter assay.

References

Application Notes and Protocols for Pharmacokinetic Studies of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Structural Features and Potential Metabolic Pathways

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a monoterpenoid carboxylic acid. Its metabolism is likely to involve several key pathways:

  • Phase I Metabolism: As a monoterpenoid, the compound may undergo oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Potential modifications could occur on the cyclohexene ring or the methyl groups.

  • Phase II Metabolism: The carboxylic acid group is a prime target for conjugation reactions. The most common of these for carboxylic acids is the formation of acyl-glucuronides.[2] This process increases the water solubility of the compound, facilitating its excretion. Another potential metabolic activation pathway for carboxylic acids is the formation of acyl-CoA thioesters.[2]

A hypothetical metabolic pathway is illustrated in the diagram below.

Metabolic Pathway This compound This compound Phase I Metabolites (Oxidation) Phase I Metabolites (Oxidation) This compound->Phase I Metabolites (Oxidation) CYP450 Enzymes Phase II Metabolites (Glucuronidation) Phase II Metabolites (Glucuronidation) This compound->Phase II Metabolites (Glucuronidation) UGT Enzymes Phase I Metabolites (Oxidation)->Phase II Metabolites (Glucuronidation) UGT Enzymes Excretion Excretion Phase II Metabolites (Glucuronidation)->Excretion

A potential metabolic pathway for this compound.
Analytical Considerations for Pharmacokinetic Studies

The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic analysis. Given its carboxylic acid functionality, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice due to its high sensitivity and selectivity.[3]

Key aspects of method development include:

  • Sample Preparation: To remove proteins and other interfering substances from the biological matrix, sample preparation is essential. Common techniques for small carboxylic acids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are typically used for the separation of the analyte from endogenous matrix components.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. For carboxylic acids, electrospray ionization (ESI) in negative ion mode is often employed to detect the deprotonated molecule [M-H]-.[5]

Experimental Protocols

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the Phase I metabolism of this compound mediated by CYP enzymes.

Materials:

  • This compound

  • Pooled human or animal liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Add the substrate (this compound) to the microsome suspension and briefly vortex.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis to quantify the remaining parent compound and identify potential metabolites.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Add Substrate Add Substrate Stock Solution->Add Substrate Microsome Suspension Microsome Suspension Pre-incubation Pre-incubation Microsome Suspension->Pre-incubation NADPH System NADPH System Initiate Reaction Initiate Reaction NADPH System->Initiate Reaction Pre-incubation->Add Substrate Add Substrate->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge Analyze Supernatant Analyze Supernatant Centrifuge->Analyze Supernatant

Workflow for an in vitro metabolism study using liver microsomes.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a general procedure for extracting this compound from plasma samples using protein precipitation.

Materials:

  • Plasma samples containing the analyte

  • Internal standard (a structurally similar compound not present in the sample)

  • Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation Workflow Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Vortex Vortex Protein Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Workflow for plasma sample preparation and analysis.
Protocol 3: Generic LC-MS/MS Method Development

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions (to be optimized):

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (to be optimized):

  • Ionization Mode: Negative ESI.

  • Precursor Ion: The [M-H]- of this compound.

  • Product Ions: Infuse a standard solution of the analyte to determine the most abundant and stable product ions for quantification (quantifier) and confirmation (qualifier).

  • Collision Energy and other source parameters: Optimize for maximum signal intensity.

Data Presentation

As no specific quantitative pharmacokinetic data for this compound has been identified, the following tables are presented as templates for organizing data once it is generated from in vivo or in vitro studies.

Table 1: Pharmacokinetic Parameters of this compound in [Species] following [Dose and Route of Administration]

ParameterUnitMean ± SD
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CLL/h/kg
VdL/kg

Table 2: In Vitro Metabolic Stability of this compound in [Species] Liver Microsomes

Time (min)% Parent Compound Remaining (Mean ± SD)
0100
5
15
30
60
Intrinsic Clearance (Clint) µL/min/mg protein
In Vitro Half-life (t1/2) min

References

Protocol for the Extraction of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AP0012

For Research Use Only.

Introduction

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a monoterpenoid that has been identified in various plant species, notably including the herbs of Salvia dugesii and the fruits of Gardenia jasminoides forma grandiflora[1]. This document provides a detailed protocol for the extraction and purification of this carboxylic acid from plant material, designed for researchers, scientists, and professionals in drug development. The methodology is based on established principles of natural product chemistry, combining solvent extraction with chromatographic purification techniques.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₃ChemFaces
Molecular Weight184.23 g/mol ChemFaces
Predicted Boiling Point318.7±42.0 °CChemicalBook
Predicted Density1.127±0.06 g/cm³ChemicalBook
Predicted pKa4.63±0.60ChemicalBook
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Storage2-8°CChemicalBook

Experimental Protocols

This protocol outlines a comprehensive procedure starting from the preparation of plant material to the final purification of the target compound.

Part 1: Extraction

This part of the protocol focuses on the initial extraction of the crude mixture of compounds from the plant material.

Materials:

  • Dried and powdered plant material (Salvia dugesii or Gardenia jasminoides fruits)

  • Methanol (ACS grade or higher)

  • Shaker or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh 100 g of the dried, powdered plant material and place it in a suitable flask. Add 500 mL of methanol to the flask.

  • Extraction: Agitate the mixture on a shaker at room temperature for 48 hours. Alternatively, sonicate the mixture for 30-minute intervals every 12 hours for a total of 48 hours to enhance extraction efficiency.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction: Transfer the plant residue back to the flask and add another 400 mL of methanol. Repeat the extraction process for an additional 24 hours.

  • Combine and Concentrate: Filter the second extract and combine it with the first. Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Part 2: Solvent Partitioning (Acid-Base Extraction)

This step aims to separate the acidic compounds, including the target carboxylic acid, from neutral and basic compounds in the crude extract.

Materials:

  • Crude extract from Part 1

  • Diethyl ether

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 5% aqueous Hydrochloric Acid (HCl) solution

  • Separatory funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude extract in 200 mL of diethyl ether.

  • Basification and Extraction: Transfer the ether solution to a separatory funnel. Add 100 mL of 5% aqueous NaHCO₃ solution, shake vigorously, and allow the layers to separate. The carboxylate salt of the target compound will partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the ether layer with two additional 100 mL portions of 5% NaHCO₃ solution. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH 2-3 by slowly adding 5% HCl with constant stirring. This will protonate the carboxylate, making the target compound less water-soluble.

  • Back-Extraction: Transfer the acidified aqueous solution to a clean separatory funnel and extract three times with 150 mL portions of diethyl ether.

  • Combine and Dry: Combine the ether extracts and dry over anhydrous Na₂SO₄.

  • Concentration: Filter to remove the drying agent and concentrate the ether solution using a rotary evaporator to yield the enriched acidic fraction.

Part 3: Chromatographic Purification

The final step involves the purification of this compound from the enriched acidic fraction using column chromatography.

Materials:

  • Enriched acidic fraction from Part 2

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining reagent

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the enriched acidic fraction in a minimal amount of the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with Hexane:Ethyl Acetate (95:5) and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate.

  • TLC Monitoring: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent.

  • Pooling and Concentration: Combine the fractions containing the pure target compound, as identified by TLC. Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Data Presentation

The following table presents hypothetical quantitative data for the extraction and purification process. Actual yields may vary depending on the plant material and experimental conditions.

ParameterValue
Starting Plant Material (dry weight)100 g
Crude Methanol Extract Yield12.5 g
Enriched Acidic Fraction Yield1.8 g
Purified Compound Yield85 mg
Purity (by HPLC)>95%

Workflow Diagram

Extraction_Protocol PlantMaterial Dried & Powdered Plant Material (Salvia dugesii or Gardenia jasminoides) Extraction Methanol Extraction PlantMaterial->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract SolventPartitioning Solvent Partitioning (Acid-Base Extraction) CrudeExtract->SolventPartitioning AcidicFraction Enriched Acidic Fraction SolventPartitioning->AcidicFraction ColumnChromatography Silica Gel Column Chromatography AcidicFraction->ColumnChromatography FractionMonitoring TLC Monitoring ColumnChromatography->FractionMonitoring Pooling Pooling of Pure Fractions FractionMonitoring->Pooling Concentration2 Final Concentration Pooling->Concentration2 PurifiedCompound Purified 4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarboxylic acid Concentration2->PurifiedCompound

Caption: Overall workflow for the extraction and purification of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid. The proposed synthesis is a two-step process involving the formation of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde, followed by its oxidation to the desired carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Step 1: Synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde (Aldehyde Precursor)

  • Q1: My aldol condensation reaction to form the aldehyde precursor is showing a very low yield. What are the potential causes and solutions?

    • A1: Low yields in aldol condensations can stem from several factors. Suboptimal reaction conditions are a common culprit; ensure the temperature, solvent, and reaction time are appropriate for your specific starting materials.[1] The choice and concentration of the base or acid catalyst are also critical.[1] Impurities in the reactants can interfere with the reaction, so using highly purified starting materials is recommended.[1] To improve the yield, you can try to shift the reaction equilibrium forward. This can often be achieved by removing water as it is formed, or by heating the reaction mixture to promote the irreversible dehydration to the α,β-unsaturated product.[1]

  • Q2: I am observing the formation of multiple side products in my condensation reaction. How can I improve the selectivity?

    • A2: The formation of multiple products is a common issue in crossed aldol condensations.[1] To favor a single product, consider using a non-enolizable carbonyl compound as one of your reactants; aromatic aldehydes like benzaldehyde are often used for this purpose as they can only act as the electrophile.[1] Alternatively, using a more reactive aldehyde in the presence of a less reactive ketone will typically result in the ketone preferentially forming the enolate and attacking the aldehyde.[1]

Step 2: Oxidation of Aldehyde to Carboxylic Acid

  • Q3: The oxidation of my aldehyde to the carboxylic acid is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

    • A3: Incomplete oxidation can be due to several factors. The chosen oxidizing agent may not be potent enough or may have degraded. It is advisable to use a fresh batch of the oxidizing agent. The reaction may also require more forcing conditions, such as a higher temperature or a longer reaction time. The presence of water can sometimes be beneficial, as the oxidation of aldehydes can proceed through a hydrate intermediate.[2][3] Ensure that the stoichiometry of the oxidizing agent is correct, as an insufficient amount will lead to incomplete conversion.

  • Q4: I am experiencing low yields in the oxidation step, possibly due to over-oxidation or side reactions. What can I do to minimize this?

    • A4: While aldehydes are readily oxidized to carboxylic acids, strong oxidizing agents can sometimes lead to degradation of the starting material or product, especially with α,β-unsaturated aldehydes.[4] Consider using milder oxidizing agents that are selective for aldehydes. A variety of reagents are available for the oxidation of aldehydes to carboxylic acids with high efficiency.[5] Using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the oxidant provides a mild method.[5] Another option is using Oxone as a simple and effective oxidant.[5]

  • Q5: How can I effectively purify the final carboxylic acid product from unreacted aldehyde and other impurities?

    • A5: A common and effective method for purifying carboxylic acids is through acid-base extraction.[6][7] The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities like the starting aldehyde in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which can be collected by filtration or extracted with a fresh portion of organic solvent.[6][7] If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[6]

Frequently Asked Questions (FAQs)

  • Q1: Is there a direct, one-step synthesis method for this compound?

  • Q2: What are some suitable oxidizing agents for converting 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde to the carboxylic acid?

    • A2: A range of oxidizing agents can be used for this transformation. Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic and effective choice for oxidizing aldehydes to carboxylic acids.[8][9] Other options include potassium permanganate (KMnO₄) under alkaline conditions, or milder reagents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂).[3][9] The choice of reagent may depend on the scale of the reaction and the presence of other sensitive functional groups.

  • Q3: How can I monitor the progress of the oxidation reaction?

    • A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting aldehyde and, if available, the pure carboxylic acid product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.

  • Q4: What are the expected challenges in handling and storing the final product?

    • A4: Carboxylic acids are generally stable compounds. However, due to the presence of the hydroxyl group and the double bond, the final product may be sensitive to strong acids or oxidizing conditions over long-term storage. It is recommended to store the purified compound in a cool, dry, and dark place under an inert atmosphere if possible.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Synthesis of the Aldehyde Precursor (Aldol Condensation)

ParameterCondition 1Condition 2
Base Catalyst 10% aq. NaOH25 wt% Me₄NOH in Methanol
Solvent EthanolMethanol
Temperature Room Temperature40 °C
Reaction Time 12 hours8 hours
Typical Yield 60-70%65-75%

Table 2: Comparison of Oxidizing Agents for the Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentSolventTemperatureReaction TimeTypical Yield
Jones Reagent Acetone0 °C to RT1-2 hours85-95%
Potassium Permanganate aq. NaOH10-20 °C2-4 hours80-90%
Silver(I) Oxide Ethanol/WaterReflux6-12 hours75-85%
Sodium Chlorite t-Butanol/Water, NaH₂PO₄Room Temperature4-6 hours90-98%

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a suitable ketone precursor and a solvent (e.g., ethanol).

  • Reagent Addition: An aqueous solution of a base (e.g., 10% NaOH) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: Proposed Oxidation of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde to this compound

  • Reaction Setup: A solution of the aldehyde in a suitable solvent (e.g., acetone) is prepared in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Oxidant Addition: Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Quenching: Once the reaction is complete, the excess oxidant is quenched by the addition of isopropanol until the green color persists.

  • Workup: The mixture is filtered to remove chromium salts, and the solvent is evaporated. The residue is dissolved in water and extracted with an organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude carboxylic acid, which can be further purified by recrystallization.[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Oxidation start Starting Materials (Ketone & Aldehyde) aldol Aldol Condensation (Base Catalyst) start->aldol 1. Reaction workup1 Neutralization & Extraction aldol->workup1 2. Workup purification1 Column Chromatography workup1->purification1 3. Purification aldehyde 4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarbaldehyde purification1->aldehyde oxidation Oxidation (e.g., Jones Reagent) aldehyde->oxidation 4. Oxidation workup2 Quenching & Extraction oxidation->workup2 5. Workup purification2 Recrystallization workup2->purification2 6. Purification product 4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarboxylic acid purification2->product

Caption: Proposed two-step synthesis workflow.

troubleshooting_guide cluster_aldehyde Aldehyde Synthesis cluster_oxidation Oxidation Step start Low Yield? check_conditions Check Reaction Conditions (Temp, Time, Catalyst) start->check_conditions Step 1 incomplete_ox Incomplete Oxidation? start->incomplete_ox Step 2 check_reactants Check Reactant Purity check_conditions->check_reactants Conditions OK side_products Multiple Products? check_conditions->side_products Yield Still Low over_oxidation Over-oxidation/Degradation? incomplete_ox->over_oxidation No change_oxidant Increase Oxidant Stoichiometry or Use Stronger Oxidant incomplete_ox->change_oxidant Yes milder_conditions Use Milder Oxidizing Agent or Lower Temperature over_oxidation->milder_conditions Yes

References

"Stability issues of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Disclaimer

Direct experimental stability data for this compound is not extensively available in public literature. The following information is based on the chemical properties of its functional groups (allylic alcohol, carboxylic acid, and a substituted cyclohexene ring) and general principles of drug degradation and stability testing.[1][2] The provided quantitative data and degradation pathways are illustrative and intended to guide experimental design.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over time in solution. Degradation due to oxidation, hydrolysis, or photodegradation.Conduct a forced degradation study to identify the primary degradation pathway.[3] Adjust solution pH, protect from light, and consider using antioxidants. Store solutions at recommended temperatures (2-8°C).
Appearance of unknown peaks in HPLC or GC-MS analysis. Formation of degradation products.Characterize the new peaks using mass spectrometry to identify potential degradation products such as oxides, diols, or ketones.[4][5][6]
Inconsistent analytical results between experiments. Variability in solution preparation, storage conditions, or analytical method.Standardize protocols for solution preparation, including solvent degassing. Ensure consistent temperature, light exposure, and pH. Validate the analytical method for stability-indicating properties.[1]
Precipitation of the compound from the solution. Poor solubility or change in pH affecting solubility.Verify the solubility of the compound in the chosen solvent system. Buffer the solution to maintain a stable pH. Consider using a co-solvent if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The carboxylic acid group's ionization state is pH-dependent, which can affect its reactivity and solubility.

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Light: The presence of a chromophore (the C=C double bond conjugated with the carboxylic acid) suggests potential photosensitivity.

  • Oxygen: The allylic alcohol and the double bond are susceptible to oxidation.

  • Solvent: The choice of solvent can influence degradation rates and pathways.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the following degradation pathways are plausible:

  • Oxidation: The allylic alcohol can be oxidized to a ketone. The double bond can be oxidized to form an epoxide or undergo cleavage.

  • Dehydration: Under acidic conditions, the hydroxyl group could be eliminated, leading to the formation of a diene.

  • Isomerization: The double bond might shift its position within the ring under certain conditions.

  • Photodegradation: Exposure to UV light could lead to complex degradation pathways.

Q3: How should I store solutions of this compound?

A3: For prolonged storage, it is recommended to keep solutions at 2-8°C in a tightly sealed container, protected from light.[7] For short-term use, storage at room temperature may be acceptable, but stability should be verified.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products after derivatization.[4][5][10]

Quantitative Data Summary

The following tables present hypothetical quantitative data from a simulated forced degradation study to illustrate potential stability characteristics.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Dehydration product
0.1 M NaOH24 hours60°C5%Isomerization product
3% H₂O₂24 hoursRoom Temp25%Epoxide, Ketone
Photolytic (UV)8 hoursRoom Temp10%Photodegradants
Thermal48 hours80°C8%Isomerization product

Table 2: Hypothetical pH-Rate Profile for Degradation at 60°C.

pH Apparent First-Order Rate Constant (k, hr⁻¹) (Hypothetical)
20.0065
40.0020
70.0015
90.0025
120.0030

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber with a light intensity of 200 Wh/m². At specified time points, withdraw an aliquot for HPLC analysis. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C. At specified time points, dissolve the solid in a suitable solvent or dilute the solution for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a hypothetical HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_main Potential Degradation Pathways cluster_products Potential Degradation Products Parent 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Acid Acidic Conditions (e.g., HCl) Parent->Acid Base Basic Conditions (e.g., NaOH) Parent->Base Light Photodegradation (UV Light) Parent->Light Ketone Ketone Derivative Oxidation->Ketone Epoxide Epoxide Oxidation->Epoxide Diene Dehydrated Diene Acid->Diene Isomer Isomerized Product Base->Isomer Photo Photodegradants Light->Photo G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze End Characterize Degradants Analyze->End

References

"Overcoming poor solubility of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.

Issue: The compound is not dissolving in aqueous buffers for my in vitro assay.

  • Question: I've tried dissolving this compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it remains as a precipitate. What can I do?

  • Answer: The poor aqueous solubility of this compound is expected due to the hydrophobic trimethyl-cyclohexene moiety. At neutral pH, the carboxylic acid group is only partially ionized. To improve solubility in aqueous buffers, consider the following approaches:

    • pH Adjustment: Increase the pH of your buffer. As a carboxylic acid, the compound will become more deprotonated and form a more soluble carboxylate salt at higher pH values.[1][][3] Try preparing your buffer at pH 8.0 or higher and observe for improved solubility. Be mindful of the pH tolerance of your assay system.

    • Co-solvents: Introduce a small percentage of a water-miscible organic solvent (a co-solvent) to the aqueous buffer.[4][5][6][7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[4][8] Start with a low concentration (e.g., 1-5% v/v) and incrementally increase it, while ensuring the final co-solvent concentration does not interfere with your experimental model.

    • Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic F68, can help to wet the solid particles and form micelles, which can encapsulate the hydrophobic compound and increase its apparent solubility.[9][10][11]

Issue: I need to prepare a stock solution in an organic solvent, but the compound has limited solubility.

  • Question: I am trying to make a concentrated stock solution (e.g., 100 mM) of this compound in a common organic solvent like DMSO or ethanol for serial dilutions, but it's not fully dissolving. What are my options?

  • Answer: While many organic compounds are readily soluble in DMSO or ethanol, highly crystalline materials can sometimes present a challenge.

    • Solvent Screening: Test a range of organic solvents. Consider alternatives like dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or a co-solvent system even for your stock solution.

    • Gentle Heating and Sonication: Gently warming the mixture (e.g., to 30-40°C) can help overcome the activation energy barrier for dissolution. Sonication can also aid in breaking down particle agglomerates and increasing the dissolution rate. Always check the thermal stability of your compound before heating.

    • Amorphous Solid Dispersion: For long-term projects, consider creating an amorphous solid dispersion.[12] This involves dissolving the compound and a hydrophilic carrier (like PVP or PEG) in a common solvent and then rapidly removing the solvent. The resulting amorphous solid often has a higher apparent solubility and faster dissolution rate than the crystalline form.

Issue: My compound precipitates out of solution when I dilute my organic stock into an aqueous medium.

  • Question: When I add my DMSO stock solution of this compound to my aqueous cell culture medium, a precipitate forms immediately. How can I prevent this?

  • Answer: This is a common issue known as "crashing out" and occurs when the concentration of the organic solvent is not high enough in the final solution to maintain solubility.

    • Reduce Stock Concentration: Prepare a more dilute stock solution. This will result in a lower final concentration of the organic solvent when you add it to the aqueous medium, but it may be sufficient to keep your compound in solution at the desired final concentration.

    • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14][15][16][17] They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[13][14][15] Consider pre-complexing your compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) in an aqueous solution before adding it to your final medium.

    • Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous medium in smaller aliquots with vigorous stirring or vortexing in between each addition. This can sometimes prevent localized high concentrations that lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound and how does it affect solubility?

A1: The predicted pKa for the carboxylic acid group is approximately 4.63.[18] This means that at a pH below 4.63, the compound will be predominantly in its neutral, less soluble carboxylic acid form. At a pH above 4.63, it will increasingly be in its ionized, more soluble carboxylate salt form. Therefore, adjusting the pH to be at least 1-2 units above the pKa is a primary strategy for enhancing its aqueous solubility.[][3][19]

Q2: What is salt formation and can it be used for this compound?

A2: Salt formation is a chemical modification technique where an acidic or basic drug is reacted with a suitable counter-ion to form a salt.[20][21] These salts are often more soluble in water than the parent compound.[1][22][23] Since this compound is an acidic compound, it can readily form salts with various bases (e.g., sodium hydroxide, potassium hydroxide, or organic amines like tromethamine).[1][24] Preparing a stable, solid salt form can be an effective strategy for improving both solubility and dissolution rate for formulation development.[21][24]

Q3: Are there any safety concerns with the solvents and excipients used to improve solubility?

A3: Yes, the choice of solvent or excipient must be appropriate for the intended application. For in vitro studies, co-solvents and surfactants should be tested for cytotoxicity at the concentrations used. For in vivo and clinical applications, only pharmaceutically acceptable (GRAS - Generally Recognized as Safe) excipients should be used. Always consult relevant safety data sheets (SDS) and regulatory guidelines.

Q4: How do I choose the best solubility enhancement technique?

A4: The best technique depends on several factors: the desired concentration, the solvent system (aqueous or organic), the experimental context (in vitro vs. in vivo), and the required stability of the final preparation. A systematic approach, as outlined in the decision-making workflow below, is recommended. It is often beneficial to start with simpler methods like pH adjustment and co-solvency before moving to more complex approaches like solid dispersions or chemical modifications.

Data Presentation

The following tables provide examples of how to structure quantitative data from solubility experiments.

Table 1: Illustrative Solubility of this compound in Various Solvents.

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
pH 7.4 Buffer25< 0.1
pH 8.5 Buffer251.5
Ethanol2525
Propylene Glycol2515
DMSO25> 100

Table 2: Example of Co-Solvent Effect on Aqueous Solubility at 25°C.

Co-Solvent System (v/v)Apparent Solubility (mg/mL)
pH 7.4 Buffer< 0.1
95:5 pH 7.4 Buffer:Ethanol0.5
90:10 pH 7.4 Buffer:Ethanol1.2
95:5 pH 7.4 Buffer:PEG 4000.8
90:10 pH 7.4 Buffer:PEG 4001.8

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

  • Objective: To determine the equilibrium solubility of the compound in a specific solvent.

  • Materials: this compound, chosen solvent (e.g., pH 7.4 buffer), vials with screw caps, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Add an excess amount of the compound to a vial containing a known volume of the solvent.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

    • After shaking, allow the suspension to settle.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

  • Objective: To prepare a solid inclusion complex of the compound with HP-β-CD to enhance aqueous solubility.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), mortar and pestle, deionized water, ethanol, vacuum oven.

  • Methodology:

    • Weigh the compound and HP-β-CD in a 1:2 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (50:50) mixture to form a paste.

    • Add the compound to the paste and knead thoroughly for 45-60 minutes.

    • During kneading, add small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.

    • Scrape the resulting product from the mortar and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a fine powder.

    • The resulting powder can be used for solubility and dissolution studies.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Solubilization Techniques cluster_2 Phase 3: Advanced Solubilization Techniques cluster_3 Phase 4: Formulation start Poorly Soluble Compound: 4-Hydroxy-2,6,6-trimethyl-1- cyclohexenecarboxylic acid sol_test Shake-Flask Solubility Test (Aqueous & Organic Solvents) start->sol_test ph_adjust pH Adjustment (Test pH 7.5 - 9.0) sol_test->ph_adjust cosolvent Co-solvent Screening (Ethanol, PEG 400, etc.) sol_test->cosolvent check_sol Is Solubility Sufficient? ph_adjust->check_sol cosolvent->check_sol cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) check_sol->cyclodextrin No salt Salt Formation (e.g., Sodium Salt) check_sol->salt No formulate Proceed with Formulation for In-vitro/In-vivo Study check_sol->formulate Yes cyclodextrin->formulate salt->formulate

Caption: A step-by-step workflow for selecting a solubility enhancement strategy.

logical_relationship Decision Tree for Troubleshooting Precipitation start Precipitation observed upon dilution of organic stock in aqueous media q1 Is the final concentration of the compound critical? start->q1 a1 Lower the concentration of the organic stock solution q1->a1 No q2 Is a multi-component system acceptable? q1->q2 Yes end_node Problem Solved a1->end_node a2 Incorporate a solubilizing excipient (e.g., Cyclodextrin or Surfactant) in the aqueous media q2->a2 Yes a3 Optimize co-solvent percentage in the final solution q2->a3 No a2->end_node a3->end_node

Caption: A logical decision tree for addressing compound precipitation issues.

References

"Minimizing degradation of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the degradation of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid during extraction.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Frequently Asked Questions (FAQs):

  • Q1: I am observing a lower than expected yield of my target compound after extraction. What are the potential causes?

    • A1: A low yield can be attributed to several factors, including incomplete extraction or degradation of the target molecule. Degradation can occur through pathways such as oxidation of the allylic alcohol, acid-catalyzed dehydration, or isomerization of the cyclohexene ring. Review your extraction protocol for potential exposure to harsh conditions like high temperatures, extreme pH, or prolonged exposure to air (oxygen).

  • Q2: My final product shows impurities that were not present in the initial material. What could these impurities be?

    • A2: The impurities are likely degradation products. Common degradation products for this molecule include the corresponding ketone from oxidation of the allylic alcohol, or various isomers resulting from dehydration and subsequent rearrangement of the double bond. It is also possible to have dimers or polymers if radical-mediated degradation occurs.

  • Q3: How does the pH of my extraction solvent affect the stability of this compound?

    • A3: The pH is a critical factor. Strongly acidic conditions can promote the dehydration of the tertiary allylic alcohol, leading to the formation of various diene isomers.[1][2][3][4][5] Strongly basic conditions could potentially lead to other rearrangements or reactions, although acid-catalyzed degradation is often more pronounced for this structure. For efficient extraction of the carboxylic acid, it is generally recommended to perform the extraction from an acidified aqueous layer into an organic solvent.[6][7][8][9][10][11][12] However, the pH should be carefully controlled to avoid excessive acidity that could trigger degradation.

  • Q4: What is the role of temperature in the degradation of the target compound during extraction?

    • A4: Elevated temperatures can accelerate degradation reactions.[13] Specifically, acid-catalyzed dehydration is often promoted by heat.[1][4][5] It is advisable to conduct all extraction steps at room temperature or below, if possible, to minimize thermal degradation. When evaporating the solvent, use a rotary evaporator at a low temperature and reduced pressure.

  • Q5: Can the choice of solvent impact the stability of my compound?

    • A5: Yes, the solvent can play a role. Protic solvents might participate in certain degradation pathways. The polarity of the solvent can also influence reaction rates.[14][15] It is important to use high-purity solvents to avoid contaminants that could catalyze degradation. For extraction, common solvents like ethyl acetate, diethyl ether, or dichloromethane are often used. The choice will depend on the partition coefficient of the compound and the specific step of the extraction.

  • Q6: How can I prevent oxidation of the allylic alcohol during the extraction process?

    • A6: Oxidation of allylic alcohols can be a significant issue.[16][17][18] To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help to prevent oxidation.[19] Avoid prolonged exposure of the sample to air and light.

Data Presentation

Table 1: Influence of Extraction Parameters on the Stability of this compound

ParameterConditionPotential Degradation PathwayRecommendation for Minimizing Degradation
pH Low pH (Strongly Acidic)Acid-catalyzed dehydration of the tertiary alcohol, leading to diene formation. Isomerization of the double bond.Maintain a mildly acidic pH (e.g., pH 3-5) during extraction from the aqueous phase. Avoid strong acids.
High pH (Strongly Basic)Potential for base-catalyzed rearrangements, although generally less of a concern than acid-catalyzed degradation for this structure.Use mild basic conditions (e.g., saturated sodium bicarbonate) for washing the organic extract to remove acidic impurities. Avoid strong bases like NaOH if possible.
Temperature High TemperatureIncreased rate of all degradation reactions, particularly dehydration.Perform all extraction steps at or below room temperature. Use low temperatures for solvent evaporation.
Oxygen Presence of AirOxidation of the allylic alcohol to a ketone.Work under an inert atmosphere (N₂ or Ar). Use degassed solvents. Add an antioxidant (e.g., BHT) to the solvent.
Light UV or Prolonged Light ExposureCan promote radical reactions and oxidation.Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.
Solvent Protic Solvents (e.g., alcohols)May participate in solvolysis or other side reactions.Use aprotic solvents for the main extraction steps (e.g., ethyl acetate, dichloromethane).
Impure SolventsContaminants (e.g., peroxides in ethers) can initiate degradation.Use high-purity, peroxide-free solvents.

Experimental Protocols

Recommended Protocol for Extraction of this compound from an Aqueous Matrix

This protocol is designed to minimize degradation by controlling pH, temperature, and exposure to oxygen.

Materials:

  • Aqueous sample containing this compound

  • Ethyl acetate (high purity, degassed)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution (degassed)

  • Saturated sodium chloride (NaCl) solution (brine, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Butylated hydroxytoluene (BHT) (optional antioxidant)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or a calibrated pH meter

  • Rotary evaporator

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation:

    • If using an antioxidant, add a small amount of BHT to the ethyl acetate.

    • Ensure all aqueous solutions are degassed by sparging with an inert gas for 15-20 minutes.

    • Perform all steps under dim light if possible.

  • Acidification of the Aqueous Phase:

    • Transfer the aqueous sample to a separatory funnel.

    • Slowly add 1 M HCl dropwise while gently swirling. Monitor the pH using pH paper or a pH meter.

    • Adjust the pH to approximately 3-4. Avoid making the solution strongly acidic.

  • Liquid-Liquid Extraction:

    • Add a volume of degassed ethyl acetate equal to the volume of the aqueous phase to the separatory funnel.

    • Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure. Avoid vigorous shaking which can promote emulsions and increase air exposure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer into a clean flask.

    • Drain the upper organic layer (ethyl acetate) into a separate clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of ethyl acetate.

    • Combine all the organic extracts.

  • Washing the Organic Extract:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume of saturated NaHCO₃ solution to neutralize any residual strong acid. Gently mix and vent. Discard the aqueous layer.

    • Wash the organic layer with saturated NaCl solution (brine) to remove any remaining water-soluble components. Discard the aqueous layer.

  • Drying the Organic Extract:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic extract.

    • Gently swirl the flask and let it stand for 15-20 minutes to allow the drying agent to absorb any residual water. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

  • Solvent Removal:

    • Carefully decant or filter the dried organic extract into a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., 30-40°C) to prevent thermal degradation.

    • Once the solvent is removed, the crude this compound is obtained.

  • Storage:

    • For short-term storage, keep the compound in a sealed container under an inert atmosphere at low temperature (e.g., 4°C) and protected from light.

Mandatory Visualization

experimental_workflow start Aqueous Sample acidify Acidify to pH 3-4 with 1M HCl start->acidify extract Extract 3x with Ethyl Acetate acidify->extract wash_bicarb Wash with Saturated NaHCO3 Solution extract->wash_bicarb wash_brine Wash with Saturated NaCl (Brine) wash_bicarb->wash_brine dry Dry over Anhydrous Na2SO4 wash_brine->dry evaporate Evaporate Solvent (Low Temperature) dry->evaporate product Isolated Product evaporate->product

Caption: Recommended workflow for the extraction of this compound.

degradation_pathways start 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid oxidation_product 4-Oxo-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid start->oxidation_product Oxidation (O2, light) dehydration_product 2,6,6-trimethyl- cyclohexa-1,3-dienecarboxylic acid (and other isomers) start->dehydration_product Dehydration (H+, heat) isomerization_product Isomeric Products dehydration_product->isomerization_product Rearrangement

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: HPLC Analysis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of this compound, with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram. An ideal peak should be symmetrical (Gaussian). Peak tailing is problematic because it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration and quantification, thereby compromising the accuracy and reproducibility of the analytical method.[1][2][3]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds, peak tailing is often caused by secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol Interactions: The carboxylic acid and hydroxyl groups of the analyte can interact with residual silanol groups on the surface of the silica-based stationary phase.[1][3][4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the analyte (predicted pKa for this compound is ~4.63), the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1][2][4][6]

  • Low Buffer Concentration: An inadequate buffer concentration may not effectively maintain a consistent pH at the column surface, exacerbating secondary interactions.[2][4]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[2][5]

  • Extra-Column Effects: Issues such as long or wide-diameter tubing can contribute to peak distortion.[1][2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds. For an acidic analyte like this compound, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units below its pKa (~4.63).[6][7] This ensures that the compound is predominantly in its single, un-ionized (protonated) form, which minimizes repulsive interactions with the negatively charged, deprotonated silanol groups on the silica surface at higher pH values, thereby reducing peak tailing.[4][8]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Problem: Asymmetrical peak shape (tailing) is observed for this compound.

Below is a troubleshooting workflow to identify and resolve the issue.

G start Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is pH < pKa - 1.5? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 with an acid (e.g., formic acid, phosphoric acid). check_ph->adjust_ph No check_buffer 2. Check Buffer Concentration Is it between 20-50 mM? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Action: Increase buffer concentration. check_buffer->increase_buffer No check_column 3. Evaluate Column Is it an end-capped, high-purity silica column? check_buffer->check_column Yes increase_buffer->check_column replace_column Action: Use an end-capped column or a column with a different stationary phase. check_column->replace_column No check_sample 4. Check Sample Concentration and Injection Volume check_column->check_sample Yes replace_column->check_sample dilute_sample Action: Dilute the sample or reduce the injection volume. check_sample->dilute_sample Overloaded? check_system 5. Inspect HPLC System Check for extra-column volume (long tubing, etc.). check_sample->check_system No dilute_sample->check_system optimize_system Action: Use shorter, narrower ID tubing. Check connections. check_system->optimize_system Yes resolved Peak Shape Improved check_system->resolved No optimize_system->resolved

Caption: Troubleshooting workflow for peak tailing.

The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.

G cluster_0 Silica Stationary Phase cluster_1 Scenario 1: pH > pKa (Peak Tailing) cluster_2 Scenario 2: pH < pKa (Good Peak Shape) Analyte (Ionized) Analyte (Ionized) Silanol (Ionized) Silanol (Ionized) Analyte (Ionized)->Silanol (Ionized) Ionic Repulsion/ Secondary Interaction Result_Tailing Result: Peak Tailing Analyte (Neutral) Analyte (Neutral) Silanol (Protonated) Silanol (Protonated) Analyte (Neutral)->Silanol (Protonated) Minimal Interaction Result_Symmetric Result: Symmetric Peak

Caption: Analyte-stationary phase interactions.

Recommended Methodological Adjustments

The following table summarizes key parameters and their recommended ranges to mitigate peak tailing.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.0To ensure the carboxylic acid is fully protonated and minimize secondary interactions with silanol groups.[2][4][7]
Buffer Concentration 20 - 50 mMProvides sufficient buffering capacity to maintain a stable pH and can help to mask residual silanol sites.[4]
Column Type High-purity, end-capped C18Minimizes the number of accessible silanol groups, reducing the potential for secondary interactions.[1][4]
Organic Modifier Acetonitrile or MethanolThe choice can influence selectivity and peak shape; empirical testing is recommended.[1]
Injection Volume < 15 µL for analytical columnsHelps to prevent column overload, which can cause peak distortion.[2][5]
Sample Solvent Mobile PhaseDissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch.[2][5]
System Tubing Short as possible, narrow ID (e.g., 0.005")Minimizes extra-column band broadening that contributes to peak tailing.[1]

Detailed Experimental Protocol

This section provides a starting point for the HPLC analysis of this compound, designed to produce symmetrical peaks.

1. Objective: To develop a robust reversed-phase HPLC method for the quantification of this compound with optimal peak shape.

2. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • Potassium phosphate monobasic

3. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped column)
Mobile Phase A 25 mM Potassium Phosphate in Water, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm

4. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of mobile phase to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 1.2.

  • Reproducibility: The relative standard deviation (RSD) for the peak area of six replicate injections of a mid-range standard should be ≤ 2.0%.

By following this structured troubleshooting guide and implementing the recommended experimental protocol, researchers can effectively address peak tailing issues and achieve reliable and accurate quantification of this compound.

References

Technical Support Center: Optimizing NMR Data Acquisition for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during NMR experiments, offering step-by-step solutions.

Issue 1: Poor Signal Resolution and Broad Peaks

Poorly resolved signals can hinder accurate structure elucidation and quantification. Several factors can contribute to this issue.

Question: My ¹H NMR spectrum shows broad, poorly defined peaks. What are the potential causes and how can I fix this?

Answer:

Broad peaks in an NMR spectrum can arise from several factors. Here is a systematic approach to troubleshoot this issue:

  • Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer is the first and most crucial step. Accurate shimming is essential for obtaining sharp signals.[1][2]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3] Conversely, a very dilute sample may result in a poor signal-to-noise ratio, which can be mistaken for broadness. The optimal concentration for ¹H NMR is typically 5-25 mg in 0.6-0.7 mL of solvent.[3]

  • Sample Homogeneity: Ensure your sample is fully dissolved and the solution is homogenous. The presence of suspended particles can significantly degrade spectral quality.[2][3] Filtering the sample into the NMR tube is recommended.[3]

  • Paramagnetic Impurities: The presence of paramagnetic impurities, even in trace amounts, can cause significant line broadening. These can be introduced from reagents or glassware.

  • Chemical Exchange: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and can exhibit broad signals, especially in the presence of water.[4][5][6] Their chemical shifts are also highly dependent on concentration, temperature, and solvent.[5][7]

Logical Troubleshooting Workflow for Poor Resolution:

Poor_Resolution_Workflow Start Start: Poor Peak Resolution Shim Re-shim Spectrometer Start->Shim Check_Conc Check Sample Concentration Shim->Check_Conc If no improvement Check_Sol Check Sample Solubility/Filtration Check_Conc->Check_Sol If concentration is optimal Check_Imp Consider Paramagnetic Impurities Check_Sol->Check_Imp If fully dissolved Check_Exchange Consider Exchangeable Protons (OH, COOH) Check_Imp->Check_Exchange If impurities are unlikely End End: Improved Resolution Check_Exchange->End

Caption: A stepwise guide to troubleshooting poor NMR peak resolution.

Issue 2: Overlapping Signals

The ¹H NMR spectrum of this compound can be complex, with potential for signal overlap, particularly in the aliphatic region.

Question: The signals for the methyl and methylene protons in my spectrum are overlapping, making interpretation difficult. What strategies can I employ to resolve these signals?

Answer:

Signal overlap is a common challenge in NMR spectroscopy. Here are several effective strategies to resolve overlapping peaks:

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of protons due to varying solvent-solute interactions.[2][3] Aromatic solvents like benzene-d₆ are known to induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) and can often resolve overlapping signals.[3]

  • Two-Dimensional (2D) NMR: 2D NMR techniques are powerful tools for resolving signal overlap by spreading the information into a second dimension.[3]

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies coupled protons, helping to trace out spin systems even when signals are overlapped in the 1D spectrum.[8]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. Since overlapping protons are often attached to carbons with distinct chemical shifts, they can be resolved in the HSQC spectrum.[3][8]

  • Higher Field Spectrometer: If available, acquiring the spectrum on a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often leading to better separation of signals.

Experimental Workflow for Resolving Overlapping Signals:

Overlapping_Signals_Workflow Start Start: Overlapping Signals Change_Solvent Acquire Spectrum in a Different Solvent (e.g., C₆D₆) Start->Change_Solvent Run_2D Perform 2D NMR (COSY, HSQC) Change_Solvent->Run_2D If still overlapped End End: Resolved Signals Change_Solvent->End If successful Higher_Field Use Higher Field Spectrometer Run_2D->Higher_Field For further resolution Run_2D->End If successful Higher_Field->End

Caption: A workflow for resolving overlapping NMR signals.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of NMR data acquisition for this compound.

Q1: What is the best deuterated solvent for this compound?

A1: The choice of solvent is critical for obtaining a high-quality NMR spectrum.[9]

  • Chloroform-d (CDCl₃): A common starting point as it dissolves many organic compounds and is relatively inexpensive.[9] However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad signal. The residual CHCl₃ peak at ~7.26 ppm may interfere with the aromatic region if impurities are present.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing exchangeable protons (-OH and -COOH) as it slows down the rate of exchange, resulting in sharper signals.[4]

  • Methanol-d₄ (CD₃OD): The hydroxyl and carboxylic acid protons will exchange with the deuterium of the solvent, causing their signals to disappear. This can be a useful diagnostic tool to identify these peaks.[2]

  • Benzene-d₆ (C₆D₆): Can be used to induce shifts in proton resonances, which may help to resolve overlapping signals.[3]

Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Comments
CDCl₃7.2677.16Good general-purpose solvent.[9]
DMSO-d₆2.5039.52Excellent for observing exchangeable protons.[4]
CD₃OD3.31, 4.87 (H₂O)49.00Exchangeable protons will be replaced by deuterium.[2]
C₆D₆7.16128.06Can resolve overlapping signals through solvent-induced shifts.[3]

Q2: How do I ensure quantitative accuracy in my ¹³C NMR spectrum?

A2: Quantitative ¹³C NMR requires specific acquisition parameters to be set correctly.

  • Relaxation Delay (d1): It is crucial to allow all carbon nuclei to fully relax between pulses. A relaxation delay of at least five times the T₁ of the slowest relaxing signal (typically quaternary carbons) is recommended.[1][10] T₁ values for ¹³C can range from a few seconds to tens of seconds.[1] An inversion-recovery experiment can be used to measure T₁ values.[10]

  • Inverse-Gated Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrals, inverse-gated decoupling should be used.[11] This involves turning on the proton decoupler only during the acquisition of the FID.

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity in a single scan.[12]

Q3: The carboxylic acid and hydroxyl proton signals are not visible or are very broad. What should I do?

A3: The visibility of these exchangeable protons is highly dependent on the experimental conditions.

  • Broadening: In solvents like CDCl₃, these protons often appear as broad singlets due to rapid chemical exchange.[13][14] Their chemical shifts can vary significantly with concentration and temperature.[5][7] The carboxylic acid proton typically appears in the 10-13 ppm range, while the alcohol proton is usually found between 1-5 ppm.[6][13]

  • Disappearance: In protic solvents like D₂O or CD₃OD, these protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. Adding a drop of D₂O to a sample in an aprotic solvent and re-acquiring the spectrum is a common method to confirm the identity of -OH or -COOH peaks.[2]

  • Sharpening: Using a solvent that forms strong hydrogen bonds, such as DMSO-d₆, can slow down the exchange rate and result in sharper, more easily identifiable signals for these protons.[4]

Experimental Protocols

Protocol 1: Standard ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 5 minutes).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Tune and match the probe.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (sw): ~16 ppm, centered around 6 ppm.

    • Acquisition Time (aq): ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds for qualitative spectra. For quantitative results, d1 should be at least 5 times the longest T₁.[1][15]

    • Number of Scans (ns): 8-16 scans, or more for dilute samples, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

Protocol 2: Quantitative ¹³C NMR Data Acquisition

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of solvent, to compensate for the lower sensitivity of ¹³C.

  • Spectrometer Setup: Follow the same locking, tuning, and shimming procedure as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: An inverse-gated decoupling pulse sequence.

    • Spectral Width (sw): ~200-250 ppm, centered around 100 ppm.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): A long delay is critical for quantitative accuracy. A value of 30-60 seconds is a reasonable starting point, but should ideally be set to >5*T₁ of the quaternary carbons.[1][11]

    • Number of Scans (ns): A larger number of scans will be required compared to ¹H NMR due to the low natural abundance and sensitivity of ¹³C. This can range from hundreds to thousands of scans depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform with an appropriate line broadening (e.g., 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift to the solvent signal.

Relationship between Key NMR Parameters for Quantitative Analysis:

Quantitative_NMR_Parameters cluster_0 Key Parameters cluster_1 Desired Outcome Relaxation_Delay Relaxation Delay (d1) > 5 * T₁ Quantitative_Accuracy Quantitative Accuracy Relaxation_Delay->Quantitative_Accuracy Pulse_Angle Pulse Angle (e.g., 90° for ¹³C) Pulse_Angle->Quantitative_Accuracy Decoupling Decoupling Scheme (Inverse-gated for ¹³C) Decoupling->Quantitative_Accuracy

Caption: Key parameters influencing quantitative accuracy in NMR.

References

"Contamination issues in 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in this compound samples?

A1: Contamination in your sample can originate from several sources:

  • Synthesis Byproducts: Incomplete reactions or side reactions during the synthesis process can lead to structurally related impurities.

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents can be carried through the synthesis.

  • Solvents: Residual solvents used during synthesis, purification, or storage are a common source of contamination.

  • Degradation: The compound may degrade over time, especially if not stored under the recommended conditions (2-8°C, away from light and moisture), leading to the formation of degradation products.[1]

Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?

A2: Unexpected peaks in your HPLC chromatogram can be investigated through a systematic approach:

  • System Suitability Check: Ensure your HPLC system is functioning correctly by running a standard with a known purity. This will help rule out issues with the mobile phase, column, or detector.

  • Blank Injection: Inject a blank solvent (the same solvent your sample is dissolved in) to check for contaminants from the solvent or system (ghost peaks).

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide the molecular weight of the impurities, aiding in their identification.

  • Spiking Experiment: If you suspect a specific impurity (e.g., a starting material), "spike" your sample with a small amount of the pure suspected compound. An increase in the peak area of an existing peak can confirm its identity.

Q3: I am observing poor peak shape (e.g., tailing or fronting) during HPLC analysis. What could be the cause?

A3: Poor peak shape is a common issue in HPLC and can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The analyte can have secondary interactions with the stationary phase, often due to exposed silanol groups on silica-based columns, leading to peak tailing. Using an end-capped column or adding a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds or trifluoroacetic acid for acidic compounds) can help.

  • Mismatched Injection Solvent: If the solvent used to dissolve your sample is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. It may be time to replace the column.

Troubleshooting Guides

Guide 1: Identifying Residual Solvents using NMR Spectroscopy

Residual solvents from the synthesis and purification process are common contaminants. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for their identification and quantification.

Problem: You observe unexpected signals in the 1H or 13C NMR spectrum of your this compound sample.

Troubleshooting Steps:

  • Identify the Deuterated Solvent Peak: First, identify the residual peak of the deuterated solvent you used for the NMR analysis.

  • Compare with Common Solvent Chemical Shifts: Compare the chemical shifts of the unknown signals with published data for common laboratory solvents. The tables below summarize the 1H and 13C NMR chemical shifts for common solvents in various deuterated solvents.

  • Quantify the Impurity: Once a solvent is identified, you can quantify it by comparing the integration of its signal to the integration of a known signal from your target compound.

Data Presentation: NMR Chemical Shifts of Common Solvents

Solvent1H Chemical Shift (ppm) in CDCl313C Chemical Shift (ppm) in CDCl3
Acetone2.1730.6, 206.7
Acetonitrile1.941.3, 118.7
Dichloromethane5.3054.0
Diethyl Ether1.21 (t), 3.48 (q)15.4, 66.2
Dimethylformamide (DMF)2.88, 2.95, 8.0331.2, 36.5, 162.8
Dimethyl Sulfoxide (DMSO)2.5440.0
Ethanol1.25 (t), 3.72 (q)18.4, 58.0
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)14.2, 21.0, 60.5, 171.1
Hexane0.88, 1.2614.2, 22.8, 31.7
Methanol3.4949.9
Tetrahydrofuran (THF)1.85, 3.7625.7, 67.8
Toluene2.36, 7.17-7.2921.4, 125.5, 128.4, 129.2, 137.9

Data compiled from publicly available resources. Chemical shifts can vary slightly depending on concentration and temperature.

Guide 2: Troubleshooting HPLC Analysis of a Polar Analyte

This compound contains a polar carboxylic acid group, which can sometimes lead to challenges in reversed-phase HPLC.

Problem: You are experiencing issues with the retention and separation of your compound on a standard C18 column.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Aqueous Content: For reversed-phase chromatography, increasing the percentage of the aqueous component (e.g., water with a buffer) in the mobile phase will increase the retention of polar compounds.

    • pH Adjustment: The retention of a carboxylic acid is highly dependent on the pH of the mobile phase. At a pH above its pKa, the carboxylic acid will be deprotonated (anionic) and will have less retention on a reversed-phase column. To increase retention, lower the pH of the mobile phase to below the pKa of the analyte (typically by adding 0.1% formic acid or phosphoric acid).

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: Consider using a column with a polar-embedded stationary phase (e.g., amide or carbamate). These columns are designed to provide better retention and peak shape for polar analytes and are more stable in highly aqueous mobile phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an effective alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

Protocol 2: NMR Sample Preparation for Impurity Identification

  • Accurately weigh approximately 10 mg of your this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD-d4) in an NMR tube.

  • Add a small amount of an internal standard with a known concentration if quantitative analysis is required (e.g., tetramethylsilane - TMS).

  • Acquire 1H and 13C NMR spectra.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Inject NMR_Analysis NMR Analysis Sample->NMR_Analysis Dissolve Unexpected_Peaks Unexpected Peaks? HPLC_Analysis->Unexpected_Peaks Poor_Peak_Shape Poor Peak Shape? HPLC_Analysis->Poor_Peak_Shape Unexpected_Signals Unexpected Signals? NMR_Analysis->Unexpected_Signals Check_System Check System Suitability Unexpected_Peaks->Check_System Yes Dilute_Sample Dilute Sample Poor_Peak_Shape->Dilute_Sample Yes Run_Blank Run Blank Check_System->Run_Blank Analyze_MS Analyze with MS Run_Blank->Analyze_MS Spike_Sample Spike with Standard Analyze_MS->Spike_Sample Identify_Impurity Impurity Identified Spike_Sample->Identify_Impurity Confirmation Modify_Mobile_Phase Modify Mobile Phase Dilute_Sample->Modify_Mobile_Phase Change_Column Change Column Modify_Mobile_Phase->Change_Column Compare_Shifts Compare to Solvent Data Unexpected_Signals->Compare_Shifts Yes Quantify Quantify Impurity Compare_Shifts->Quantify Quantify->Identify_Impurity Identification

Caption: Troubleshooting workflow for contamination issues.

logical_relationship Compound 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid Sources Potential Contamination Sources Compound->Sources Synthesis Synthesis-Related Sources->Synthesis Storage Storage & Handling Sources->Storage Byproducts Byproducts Synthesis->Byproducts Starting_Materials Unreacted Starting Materials Synthesis->Starting_Materials Solvents Residual Solvents Synthesis->Solvents Degradation Degradation Products Storage->Degradation

Caption: Sources of potential sample contamination.

References

Technical Support Center: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid. The following sections address common issues encountered during the development and execution of calibration curves for this analyte.

Troubleshooting Guide: Calibration Curve Problems

This guide is designed to help you identify and resolve common problems encountered during the creation of calibration curves for this compound using HPLC or LC-MS.

Problem IDQuestionPotential CausesSuggested Solutions
CC-01 Why is my calibration curve not linear? High Concentration Effects: Detector saturation at high concentrations. Low Concentration Effects: Adsorption of the analyte to vials or tubing at low concentrations. Inappropriate Calibration Range: The selected concentration range is too wide. Chemical Instability: The analyte may be degrading in the sample solvent.Adjust Concentration Range: Narrow the calibration range to the expected concentration of your samples. Use a Weighted Regression: Apply a 1/x or 1/x² weighting to give less emphasis to the higher concentration points. Check for Saturation: Dilute the highest concentration standards to see if they fall on the linear portion of the curve. Prepare Fresh Standards: Prepare new standards in a solvent that ensures stability. Consider using a solvent with a similar composition to the mobile phase.
CC-02 Why do I have poor reproducibility (high %RSD) for my calibration standards? Injector Inconsistency: Issues with the autosampler, such as air bubbles in the syringe or a worn injector seal. Inconsistent Sample Preparation: Variability in manual dilution steps. Column Equilibration: Insufficient time for the column to equilibrate between injections.[1] Fluctuating System Pressure: Leaks in the HPLC/LC-MS system.[2]System Maintenance: Purge the injector and check for leaks. Replace worn seals and septa. Standard Operating Procedures (SOPs): Ensure consistent and precise pipetting techniques for standard preparation. Increase Equilibration Time: Allow for a longer column equilibration time, especially when using gradient elution.[1] Monitor System Pressure: Check for pressure fluctuations and perform a leak test if necessary.
CC-03 Why are my low concentration standards showing no peak or a very small peak? Low Sensitivity: The concentration is below the limit of detection (LOD) or limit of quantification (LOQ) of the method. Analyte Adsorption: The analyte may be adsorbing to the surfaces of sample vials, caps, or the injection system. Matrix Suppression (LC-MS): Co-eluting matrix components can suppress the ionization of the analyte.[3][4][5]Increase Injection Volume: Inject a larger volume of the standard, if possible. Optimize Detector Settings: Adjust detector parameters for better sensitivity. Use Deactivated Vials: Employ silanized or polymer-based vials to minimize adsorption. Sample Cleanup: Implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.[4] Use an Internal Standard: An isotopically labeled internal standard can help compensate for matrix effects.
CC-04 Why am I observing peak tailing or fronting for my analyte? Column Overload: Injecting too high a concentration of the analyte. Secondary Interactions: Interactions between the acidic analyte and the stationary phase. Mismatched Injection Solvent: The solvent used to dissolve the standards is much stronger or weaker than the mobile phase. Column Degradation: The column performance has deteriorated.Reduce Injection Concentration: Dilute the standards to a lower concentration. Adjust Mobile Phase pH: For this carboxylic acid, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the analyte in its protonated form, which can improve peak shape on a C18 column. Match Injection Solvent: Dissolve standards in a solvent as close in composition to the initial mobile phase as possible. Replace Column: If peak shape issues persist across all standards, consider replacing the analytical column.
CC-05 Why is my baseline drifting or noisy? Contaminated Mobile Phase: Impurities in the solvents or additives.[2] Detector Issues: A failing lamp (UV detector) or a contaminated source (MS detector). Inadequate Mobile Phase Degassing: Dissolved gases coming out of solution in the detector. Temperature Fluctuations: Poor temperature control of the column compartment.[1]Prepare Fresh Mobile Phase: Use high-purity solvents (HPLC or LC-MS grade) and additives. Detector Maintenance: Perform routine maintenance on the detector as per the manufacturer's guidelines. Degas Mobile Phase: Ensure the mobile phase is properly degassed before and during the run. Use a Column Oven: Maintain a stable column temperature using a column compartment.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: Based on methods for structurally similar compounds like abscisic acid and its metabolites, a reversed-phase HPLC method is recommended.[2][6] A good starting point would be:

  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A gradient elution starting with a low percentage of organic phase (acetonitrile) and increasing over time is likely to provide good separation.[2]

  • Detection: UV detection around 240-265 nm or mass spectrometry (MS) in negative ion mode.[2]

Q2: How can I minimize matrix effects when analyzing this compound in complex samples like plant extracts?

A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS, are a common challenge.[3][4][5] To minimize them:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering components.[4]

  • Chromatographic Separation: Optimize your HPLC method to separate the analyte from co-eluting matrix components.

  • Use of an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard to compensate for matrix effects. If unavailable, a structurally similar compound that is not present in the sample can be used.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.

Q3: What concentration range should I use for my calibration curve?

A3: The concentration range should bracket the expected concentration of your samples. It is crucial to establish the linear dynamic range of your method. A typical starting range for a new method could be from 1 ng/mL to 1000 ng/mL, but this will depend on the sensitivity of your instrument and the nature of your samples.

Q4: How often should I prepare new calibration standards?

A4: The stability of this compound in your chosen solvent will determine how often you need to prepare fresh standards. It is good practice to prepare fresh stock solutions weekly and fresh working standards daily to ensure accuracy. Stability can be assessed by comparing the response of freshly prepared standards to older ones.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a set of calibration standards for this compound.

Materials:

  • This compound reference standard

  • HPLC or LC-MS grade methanol

  • HPLC or LC-MS grade water

  • Formic acid

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and bring it to volume. This is your primary stock solution.

  • Prepare Intermediate Stock Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 methanol:water. This is your intermediate stock solution.

  • Prepare Working Calibration Standards:

    • Perform serial dilutions of the intermediate stock solution to prepare a series of working standards. For example, to prepare a 100 ng/mL standard, pipette 100 µL of the 10 µg/mL intermediate stock into a 10 mL volumetric flask and dilute with your initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Prepare a blank sample containing only the dilution solvent.

Protocol 2: HPLC-UV Method for Analysis

This protocol provides a starting point for an HPLC-UV method.

ParameterRecommended Setting
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 - 1.0 mL/min (depending on column ID)
Column Temperature 30 °C
Injection Volume 5 - 20 µL
UV Wavelength 254 nm

Visualizations

G Troubleshooting Workflow for Calibration Curve Issues start Start: Calibration Curve Fails linearity Issue: Non-Linearity start->linearity reproducibility Issue: Poor Reproducibility start->reproducibility sensitivity Issue: Low Sensitivity start->sensitivity peak_shape Issue: Poor Peak Shape start->peak_shape linearity->reproducibility check_range Check Concentration Range linearity->check_range Yes reproducibility->sensitivity check_prep Review Standard Preparation reproducibility->check_prep Yes sensitivity->peak_shape check_lod Verify LOD/LOQ sensitivity->check_lod Yes check_column Evaluate Column Health peak_shape->check_column Yes end_good Calibration Curve Passes check_range->end_good check_injector Inspect Injector & System check_prep->check_injector check_injector->end_good check_lod->end_good check_mobile_phase Check Mobile Phase check_column->check_mobile_phase check_mobile_phase->end_good

Caption: Troubleshooting workflow for calibration curve issues.

G Experimental Workflow for Calibration Curve Generation prep_stock 1. Prepare Stock Solution prep_standards 2. Prepare Working Standards (Serial Dilution) prep_stock->prep_standards system_setup 3. Set Up HPLC/LC-MS System prep_standards->system_setup sequence 4. Create Injection Sequence (Blank, Standards, QCs) system_setup->sequence run_analysis 5. Run Analysis sequence->run_analysis data_processing 6. Process Data (Integrate Peaks) run_analysis->data_processing plot_curve 7. Plot Calibration Curve (Response vs. Conc.) data_processing->plot_curve evaluate_curve 8. Evaluate Curve (R², Linearity, Residuals) plot_curve->evaluate_curve evaluate_curve->prep_stock Curve Unacceptable quantify 9. Quantify Unknown Samples evaluate_curve->quantify Curve Acceptable

Caption: Workflow for generating a calibration curve.

References

Technical Support Center: Improving Bioassay Reproducibility with 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Question: We are observing significant well-to-well and plate-to-plate variability in our antibacterial MIC assays with this compound. What are the potential causes and solutions?

Answer: High variability in MIC assays is a common challenge. Here are several potential causes and corresponding troubleshooting steps:

  • Compound Solubility: this compound, as a monoterpenoid, may have limited solubility in aqueous media.

    • Solution: Prepare a stock solution in a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed a level that affects the biological system (typically <1%). Perform a solubility test before starting the assay.

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a major source of variability.

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.

  • Plate Edge Effects: Evaporation from wells on the edge of the microplate can concentrate the compound and media components, leading to skewed results.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or water to maintain a humid environment across the plate.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or bacterial suspension will lead to variable results.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure proper mixing in each well.

Issue 2: Inconsistent Results in Anti-Inflammatory Cytokine Assays

Question: Our results for the inhibition of TNF-α secretion from LPS-stimulated macrophages treated with this compound are not reproducible between experiments. What should we investigate?

Answer: Reproducibility issues in cell-based cytokine assays can stem from multiple factors:

  • Cell Health and Passage Number: The physiological state of your cells is critical.

    • Solution: Ensure your cells are healthy, have a consistent passage number, and are plated at a uniform density. Document the passage number for each experiment to track any potential drift in cell responsiveness.

  • Reagent Variability: Lot-to-lot variation in reagents such as fetal bovine serum (FBS), lipopolysaccharide (LPS), and the assay kit itself can introduce variability.

    • Solution: Test new lots of critical reagents against a standard to ensure consistency. If possible, purchase a large batch of a single lot for the entire study.

  • Incubation Times: Precise timing of cell stimulation and compound treatment is crucial for consistent results.

    • Solution: Use a multichannel pipette or an automated liquid handler to ensure simultaneous addition of LPS and the test compound to all relevant wells. Adhere strictly to the optimized incubation times.

  • Assay Interference: The compound may interfere with the assay readout (e.g., ELISA).

    • Solution: Run a control plate with the compound in the absence of cells to check for any intrinsic signal or interference with the detection antibodies.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for this compound in a new bioassay?

A1: For initial screening of a natural product like this, a common starting point is a high concentration of 100-200 µg/mL, followed by serial dilutions to determine a dose-response relationship.

Q2: How can I be sure my compound is stable in the assay medium during the experiment?

A2: You can assess compound stability by incubating it in the assay medium under the same conditions as your experiment (e.g., 37°C, 24 hours). At various time points, take an aliquot and analyze it using a suitable analytical method like HPLC to check for degradation.

Q3: What are the best practices for preparing a stock solution of this compound?

A3: Given its chemical structure, a high-purity solvent such as DMSO is recommended for the primary stock solution. Prepare a high-concentration stock (e.g., 10-50 mg/mL), aliquot it into single-use vials, and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Should I use a positive control in my assays?

A4: Absolutely. A positive control is essential for validating your assay performance. For an antibacterial assay, use a known antibiotic like ampicillin. For an anti-inflammatory assay, a well-characterized inhibitor like dexamethasone would be appropriate.

Data Presentation

The following tables present hypothetical quantitative data for bioassays with derivatives of cyclohex-1-ene-1-carboxylic acid, which can serve as a reference for expected outcomes with this compound.[1][2]

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) [1][2]

Bacterial StrainCompound 2cCompound 2bAmpicillin (Control)
Staphylococcus aureus128>5120.5
Mycobacterium smegmatis256>51216
Yersinia enterocolitica>5126416
Escherichia coli>5122568

Table 2: Hypothetical Anti-Inflammatory Activity (Inhibition of TNF-α Secretion) [1][2]

CompoundConcentration (µg/mL)% Inhibition of TNF-α
Compound 2f10~66%
50~75%
100~81%
Ibuprofen (Control)100~50%

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from studies on structurally related compounds.[1][2]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar plate.

    • Inoculate into a suitable broth medium and incubate overnight at the optimal temperature (e.g., 37°C).

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the bacterial suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions in the appropriate broth medium in a 96-well microplate to achieve the desired final concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle, e.g., DMSO at the highest concentration used), and a sterility control (broth only).

    • Incubate the plate at the optimal temperature for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Anti-Inflammatory Cytokine Assay (TNF-α Inhibition)

This protocol is based on methodologies used for similar compounds.[1][2]

  • Cell Culture and Seeding:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or controls.

    • Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α secretion.

  • Incubation and Supernatant Collection:

    • Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.

    • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Quantification of TNF-α:

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep Prepare Compound Stock (DMSO) & Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Prep Culture & Seed Cells (e.g., Macrophages) Cell_Prep->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate (e.g., 24h) Stimulation->Incubation Collection Collect Supernatant Incubation->Collection ELISA Perform TNF-α ELISA Collection->ELISA Data_Analysis Calculate % Inhibition ELISA->Data_Analysis

Caption: Workflow for an in vitro anti-inflammatory bioassay.

Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB_IkB NF-κB / IκB IKK_Complex->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene Compound 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid Compound->Inhibition Inhibition->IKK_Complex

Caption: Hypothetical signaling pathway for anti-inflammatory action.

References

Validation & Comparative

Unambiguous Structural Confirmation of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of the monoterpenoid 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, a natural product isolated from Salvia dugesii.[1]

While X-ray crystallography stands as the definitive method for determining the complete stereostructure of a crystalline compound, a suite of spectroscopic techniques provides crucial, complementary data for a comprehensive structural elucidation. This guide presents a comparative analysis of the data obtained from these methods, their respective experimental protocols, and their intrinsic strengths and limitations in the context of confirming the structure of this compound.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The following table summarizes the key performance indicators of each technique in the structural elucidation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Detailed connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, solution-state conformation.Presence of functional groups (e.g., -OH, -COOH, C=C).Molecular weight, elemental composition, fragmentation pattern.
Sample Requirement High-quality single crystal (typically >0.1 mm).[2]~1-10 mg of pure compound dissolved in a deuterated solvent.A few milligrams of pure sample (solid or liquid).Micrograms to nanograms of pure compound.
Analysis Time Days to weeks (including crystal growth).Minutes to hours per experiment.Minutes.Minutes.
Key Advantage Unambiguous determination of the complete 3D structure.Provides detailed structural information in solution, mimicking biological conditions.Rapid and simple identification of key functional groups.High sensitivity and accurate mass determination.[3][4]
Key Limitation Requires a suitable single crystal, which can be difficult to grow.Does not directly provide bond lengths or angles; can be complex to interpret for large molecules.Provides limited information on the overall molecular skeleton.[5][6]Does not provide stereochemical information.[3]

Experimental Data at a Glance

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12br s1H-COOH
~4.0m1HH-4
~2.4m2HH-3
~1.9s3HCH₃-2
~1.7m2HH-5
~1.2s3HCH₃-6a
~1.1s3HCH₃-6b
Table 2: Key IR Absorptions and Mass Spectrometry Data
IR Spectroscopy Mass Spectrometry (EI)
Frequency (cm⁻¹) Functional Group m/z Interpretation
3400-2400 (broad)O-H stretch (carboxylic acid)184[M]⁺ (Molecular Ion)
~3300 (broad)O-H stretch (alcohol)166[M - H₂O]⁺
~2950C-H stretch (sp³)139[M - COOH]⁺
~1690C=O stretch (carboxylic acid)121[M - COOH - H₂O]⁺
~1640C=C stretch

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.

X-ray Crystallography Protocol
  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of this compound of sufficient quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent, is another common technique.

  • Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental diffraction data, resulting in a final, highly accurate 3D structure.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed. The resulting spectra provide information on the chemical environment of each proton and carbon atom and their connectivity, allowing for the assembly of the molecular structure.

  • IR Spectroscopy: A thin film of the sample is prepared on a salt plate (e.g., NaCl), or the sample is mixed with KBr powder and pressed into a pellet. The sample is then placed in the path of an infrared beam, and the absorption of radiation at different frequencies is measured.

  • Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental and logical workflows involved in confirming the structure of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation isolation Isolation from Salvia dugesii purification Chromatographic Purification isolation->purification pure_compound Pure Compound purification->pure_compound xray X-ray Crystallography pure_compound->xray Crystal Growth nmr NMR Spectroscopy pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms structure Confirmed 3D Structure xray->structure Definitive 3D Structure nmr->structure Connectivity & Stereochemistry ir->structure Functional Groups ms->structure Molecular Formula

Experimental Workflow for Structure Confirmation.

logical_comparison cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods xray_start Single Crystal xray_diff X-ray Diffraction xray_start->xray_diff xray_data Electron Density Map xray_diff->xray_data xray_model 3D Atomic Model xray_data->xray_model xray_end Unambiguous Structure xray_model->xray_end spec_start Pure Compound in Solution/Matrix spec_nmr NMR (Connectivity, Stereochemistry) spec_start->spec_nmr spec_ir IR (Functional Groups) spec_start->spec_ir spec_ms MS (Molecular Formula) spec_start->spec_ms spec_data Combined Spectroscopic Data spec_nmr->spec_data spec_ir->spec_data spec_ms->spec_data spec_proposal Proposed Structure spec_data->spec_proposal spec_proposal->xray_end Confirmation

Logical Flow of Structure Determination.

Conclusion

The structural elucidation of a novel compound such as this compound is a multifaceted process that relies on the synergistic application of various analytical techniques. While X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure, spectroscopic methods like NMR, IR, and MS are indispensable for providing the initial framework, confirming functional groups, and determining the molecular formula. For professionals in drug discovery and development, a thorough understanding of the capabilities and limitations of each of these techniques is essential for the efficient and accurate characterization of new chemical entities. The integration of data from all these methods provides the highest level of confidence in the assigned structure, a critical step in the journey from natural product discovery to potential therapeutic application.

References

A Comparative Analysis of the Biological Activities of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid and its Aldehyde Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antioxidant and anti-inflammatory potential of two related terpene derivatives.

In the realm of natural product chemistry and drug discovery, the nuanced structural differences between molecules can lead to significant variations in their biological activities. This guide provides a comparative analysis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid and its corresponding aldehyde analog, 4-hydroxy-β-cyclocitral. While direct comparative research on these two specific compounds is limited, this document synthesizes available data on their activities and those of structurally related compounds to offer insights for future research and development.

Comparative Overview of Biological Activities

Biological ActivityThis compound4-hydroxy-β-cyclocitral (Aldehyde Analog)Reference Compound/Assay
Antioxidant Activity Data not available. Expected to possess antioxidant properties due to the phenolic hydroxyl group.Data not available. β-cyclocitral enhances antioxidant enzyme systems.[1]β-ionone thiazolylhydrazone derivatives show DPPH scavenging with IC50 of 86.5 µM and ABTS scavenging with IC50 of 65.4 µM.[2][3]
Anti-inflammatory Activity Data not available.Data not available. β-cyclocitral is involved in plant stress responses, which can involve inflammatory-like signaling.[4]β-ionone inhibits NF-κB and MAPK pathways.[5] Citral demonstrates anti-inflammatory effects.[6]

Note: The data for the specific compounds of interest is limited. The provided values for reference compounds offer a baseline for potential activity.

Experimental Protocols

To facilitate further research into the biological activities of these compounds, detailed protocols for standard in vitro assays are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add varying concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare different concentrations of the test compound.

    • Add the test compound to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Trolox is commonly used as a standard.

    • The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.

  • Protocol (Colorimetric Assay):

    • Utilize a commercial COX inhibitor screening assay kit.

    • Prepare solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid (substrate).

    • Add the assay buffer, heme, and the respective COX enzyme to the wells of a 96-well plate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX is measured colorimetrically using a chromogen such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product upon oxidation.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

    • Known COX inhibitors like indomethacin or celecoxib are used as positive controls.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Lipoxygenase (LOX) Inhibition Assay

  • Principle: This assay measures the inhibition of lipoxygenase, an enzyme that catalyzes the hydroperoxidation of polyunsaturated fatty acids like linoleic acid, leading to the production of pro-inflammatory leukotrienes.

  • Protocol:

    • Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare a substrate solution of linoleic acid.

    • Incubate the enzyme with various concentrations of the test compound for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Quercetin or nordihydroguaiaretic acid (NDGA) can be used as a positive control.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the potential mechanisms of action and the process of evaluating these compounds, the following diagrams illustrate a key inflammatory signaling pathway and a general experimental workflow.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces

Caption: A simplified diagram of the NF-κB signaling pathway.

G Workflow for Anti-inflammatory Activity Screening start Start: Test Compounds in_vitro In Vitro Assays (e.g., COX/LOX inhibition, NO production) start->in_vitro cell_based Cell-Based Assays (e.g., LPS-stimulated macrophages) in_vitro->cell_based Active Compounds cytokine Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) cell_based->cytokine pathway Mechanism of Action Studies (e.g., Western Blot for NF-κB) cytokine->pathway in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) pathway->in_vivo Promising Compounds end Lead Compound Identification in_vivo->end

Caption: A general experimental workflow for screening compounds.

Conclusion

While direct comparative data for this compound and its aldehyde analog are currently lacking, this guide provides a foundational framework for their investigation. Based on the activities of structurally related carotenoid derivatives, both compounds hold promise as potential antioxidant and anti-inflammatory agents. The provided experimental protocols and workflow diagrams offer a clear path for researchers to systematically evaluate their biological activities and elucidate their mechanisms of action. Further research is warranted to fully characterize and compare these two interesting molecules and to determine their potential for therapeutic applications.

References

Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid Derivatives as Abscisic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid scaffold, which are primarily investigated as analogs of the plant hormone abscisic acid (ABA). The information presented herein is intended to guide the rational design of novel plant growth regulators and chemical probes for studying ABA signaling.

Introduction to Abscisic Acid and its Analogs

Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses, such as seed dormancy, germination, and stomatal closure.[1][2] The core structure of ABA features a 4-oxo-cyclohexene ring with a side chain terminating in a carboxylic acid. The this compound core represents a key pharmacophore for mimicking the biological activity of ABA. However, natural ABA is susceptible to rapid metabolic inactivation and photoisomerization, which limits its agricultural applications.[3][4] Consequently, significant research has focused on developing synthetic analogs with improved stability and, in some cases, enhanced or selective bioactivity.[3][4]

The biological activity of ABA and its analogs is primarily mediated through a well-defined signaling pathway. In the absence of ABA, protein phosphatases type 2C (PP2Cs) actively suppress the activity of SNF1-related protein kinases 2 (SnRK2s).[2] The binding of ABA to pyrabactin resistance (PYR)/PYL/RCAR receptors triggers a conformational change that promotes the formation of a stable complex with PP2Cs, thereby inhibiting the phosphatase activity.[2] This allows for the activation of SnRK2s, which then phosphorylate downstream targets, including transcription factors and ion channels, to elicit physiological responses.[2]

Structure-Activity Relationship Insights

The following sections detail the key structural features of this compound derivatives that influence their biological activity as ABA analogs.

The Cyclohexene Ring

The cyclohexene ring is a critical component for receptor binding and subsequent biological activity. Modifications to this ring have profound effects on the potency and stability of the analogs.

  • Stereochemistry: The natural, biologically active form of ABA is the (+)-enantiomer. The stereochemistry at the C-1' position of the cyclohexene ring is crucial for high-affinity binding to the ABA receptors.

  • 4'-Keto Group: The 4'-keto group on the cyclohexene ring of natural ABA is important for its biological activity. Analogs based on the 4-hydroxy-cyclohexene scaffold mimic this feature.

  • Ring Modifications:

    • Aromatic Fusion: The development of analogs like 2',3'-benzo-iso-ABA (iso-PhABA), where a benzene ring is fused to the cyclohexene moiety, has been shown to enhance biological activity in some assays, potentially by increasing metabolic stability.

    • Cyclopropanation: The introduction of a cyclopropane ring, as seen in photostable cis-2,3-cyclopropanated ABA analogs, can significantly increase the photostability compared to natural ABA.[3][4]

The Side Chain

The pentadienoic acid side chain also plays a crucial role in the interaction with ABA receptors and can be modified to alter the activity of the analogs.

  • Carboxylic Acid: The terminal carboxylic acid group is essential for the biological activity of most ABA analogs, as it forms key interactions within the receptor binding pocket.

  • Double Bond Geometry: The geometry of the double bonds in the side chain influences the overall shape of the molecule and its fit within the receptor. Natural ABA has a cis-double bond at the C-2 position.

  • Methyl Groups: The methyl groups on the side chain can be modified, although some changes may lead to a decrease in activity.

Comparative Biological Activity of ABA Analogs

The following table summarizes the biological activity of natural (+)-ABA and selected synthetic analogs in a common bioassay. The IC50 value represents the concentration of the compound required to inhibit 50% of seed germination.

Compound Name/StructureModification from Core ScaffoldBiological Activity (Seed Germination Inhibition IC50)Reference
(+)-Abscisic Acid Natural Phytohormone~0.3 µM (Arabidopsis thaliana)[5]
2',3'-benzo-iso-ABA (iso-PhABA) Benzo-fused cyclohexene ringHigher activity than (+)-ABA in some assays[5]
Photostable cis-2,3-cyclopropanated ABA analog Cyclopropane ring fused to cyclohexeneSimilar activity to ABA with enhanced photostability[3][4]

Note: IC50 values can vary depending on the specific experimental conditions and the plant species used.

Experimental Protocols

Seed Germination Inhibition Assay

This assay is a standard method for evaluating the biological activity of ABA and its analogs.

1. Plant Material and Sterilization:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are commonly used.

  • Seeds are surface-sterilized using a solution of 50% (v/v) bleach and 0.1% (v/v) Triton X-100 for 10 minutes, followed by several rinses with sterile distilled water.[6]

2. Plating and Stratification:

  • Sterilized seeds are plated on Murashige and Skoog (MS) agar medium supplemented with different concentrations of the test compounds (e.g., from 0.1 µM to 100 µM). A stock solution of the compound is typically prepared in DMSO, and a corresponding amount of DMSO is added to the control plates.[6]

  • The plates are then stratified at 4°C in the dark for 2-4 days to synchronize germination.[6]

3. Incubation and Scoring:

  • After stratification, the plates are transferred to a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.[6]

  • Germination, defined by the emergence of the radicle, is scored daily for a period of 5-7 days.[6]

  • The percentage of germination is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Stomatal Aperture Assay

This assay measures the effect of ABA analogs on the opening and closing of stomata, which is a key physiological response to ABA.

1. Plant Growth:

  • Arabidopsis thaliana plants are grown in soil under controlled conditions (e.g., 16 hours light / 8 hours dark photoperiod at 22°C).

2. Epidermal Peel Preparation:

  • Epidermal peels are carefully taken from the abaxial (lower) surface of mature leaves.[7]

  • The peels are floated on a buffer solution (e.g., MES-KCl buffer) in a petri dish and incubated under light to induce stomatal opening.[7]

3. Treatment with ABA Analogs:

  • Once the stomata are open, the epidermal peels are transferred to a new buffer solution containing the desired concentration of the test compound or a control solution.

  • The peels are incubated for a specific period (e.g., 2 hours).[7]

4. Microscopy and Measurement:

  • The epidermal peels are mounted on a microscope slide, and images of the stomata are captured using a light microscope equipped with a camera.

  • The width and length of the stomatal aperture are measured using image analysis software (e.g., ImageJ).[7]

  • The stomatal aperture is typically expressed as the ratio of width to length.[7]

  • The effect of the test compound on stomatal closure is determined by comparing the stomatal aperture in the treated peels to that in the control peels.

Visualization of Signaling and Experimental Workflow

ABAsignaling cluster_stress Drought Stress cluster_receptor Receptor Complex cluster_core Core Signaling Cascade cluster_response Cellular Response ABA ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds PP2C PP2C (Phosphatase) PYR_PYL->PP2C Sequesters & Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream Phosphorylates & Activates Stomatal_Closure Stomatal Closure & Gene Expression Downstream->Stomatal_Closure

Caption: Abscisic Acid (ABA) Signaling Pathway.

experimental_workflow start Start: Arabidopsis Seeds sterilize Surface Sterilization start->sterilize plate Plate on MS Agar with Test Compounds sterilize->plate stratify Stratification (4°C, dark, 2-4 days) plate->stratify incubate Incubate in Growth Chamber (22°C, 16h light/8h dark) stratify->incubate score Score Germination Daily (5-7 days) incubate->score analyze Data Analysis: Calculate Germination % Determine IC50 score->analyze end End: SAR Data analyze->end

Caption: Seed Germination Inhibition Assay Workflow.

Conclusion

The this compound scaffold serves as a valuable template for the design of novel abscisic acid analogs. The structure-activity relationship studies highlight the critical roles of the stereochemistry, the cyclohexene ring substitutions, and the carboxylic acid side chain in determining the biological activity of these compounds. By systematically modifying these structural features, it is possible to develop analogs with enhanced stability and tailored biological activities for potential applications in agriculture and as chemical tools to further elucidate the intricacies of ABA signaling in plants. Future research in this area will likely focus on the development of selective agonists and antagonists for specific ABA receptors to achieve more precise control over plant growth and stress responses.

References

"Comparative study of extraction methods for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction methods for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, a monoterpenoid of interest found in plant species such as Salvia dugesii. The selection of an appropriate extraction technique is critical as it significantly influences the yield, purity, and overall efficiency of the isolation process. This document outlines and compares conventional and modern extraction methodologies, offering experimental data from related compounds to provide a framework for methodological selection and optimization.

Quantitative Performance Comparison

While direct comparative studies on the extraction of this compound are limited, the following table summarizes typical performance metrics for the extraction of structurally similar compounds, such as phenolic and carboxylic acids, from plant matrices using various techniques. These values are indicative and should be optimized for the specific plant material and target compound.

ParameterConventional Solvent Extraction (CSE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Typical Yield ModerateHighHighHigh, Selective
Extraction Time 6 - 24 hours10 - 60 minutes2 - 30 minutes30 - 120 minutes
Solvent Consumption HighLow to ModerateLowNone (CO2 is recycled)
Operating Temperature Room Temperature to Boiling Point of Solvent25 - 70°C50 - 130°C31 - 60°C
Selectivity LowModerateModerateHigh
Energy Consumption Low to ModerateLowModerate to HighHigh
Automation Potential LowHighHighHigh
Key Advantages Simple setup, low initial costReduced extraction time and solvent use[1][2]Rapid extraction, reduced solvent volume[3][4]Environmentally friendly, high purity extracts
Key Disadvantages Time-consuming, large solvent volumesPotential for analyte degradation at high powerRequires specialized equipment, potential for hot spotsHigh initial investment, complex instrumentation

Experimental Workflow

The general workflow for the extraction and analysis of this compound from a plant matrix is depicted below. This process involves sample preparation, extraction, purification, and subsequent analysis.

Extraction_Workflow A Plant Material (e.g., Salvia dugesii) B Drying & Grinding A->B Preparation C Extraction B->C Processed Material D Filtration & Concentration C->D Extract Solution E Crude Extract D->E Concentrated Extract F Purification (e.g., Chromatography) E->F Purification G Isolated Compound F->G Pure Compound H Structural Analysis (e.g., NMR, MS) G->H Analysis I Purity & Yield Determination (e.g., HPLC) G->I Quantification

References

Comparative In Vivo Efficacy Analysis: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid Versus Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the in vivo efficacy or specific therapeutic applications of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid. This guide is presented as a template to illustrate how such a compound would be evaluated and compared against established drugs if data were available. The compound is a monoterpenoid isolated from Salvia dugesii; plants of the Salvia genus are known to possess various bioactive compounds, including those with anti-inflammatory properties. Therefore, for illustrative purposes, this guide will use a hypothetical anti-inflammatory application for comparison with the known non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib.

Overview of Compounds

This section provides a brief overview of the target compound and the selected known drugs for comparison.

  • This compound: A monoterpenoid natural product. Its mechanism of action and in vivo efficacy are yet to be determined.

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that works by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3]

  • Celecoxib: A selective COX-2 inhibitor, which also belongs to the NSAID class.[4] Its selective action is intended to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[4][5]

Comparative Efficacy Data

The following tables summarize hypothetical and actual in vivo data for the compounds in standard animal models of inflammation.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model

CompoundDoseRouteAnimal ModelTime Point (post-carrageenan)% Inhibition of EdemaReference
This compound N/AN/AN/AN/AData Not Available-
Ibuprofen 100 mg/kgOralRat3 hours~50-60%[6]
Celecoxib 50 mg/kgOralRat4 hoursSignificant reduction[7]

Table 2: Efficacy in LPS-Induced Systemic Inflammation Model

CompoundDoseRouteAnimal ModelKey Biomarker MeasuredResultReference
This compound N/AN/AN/AN/AData Not Available-
Ibuprofen 9/4.5 mg & 15/7.5 mgi.p.Mouse (Phosgene-induced)IL-8, Survival RateReduced IL-8, Increased Survival[1]
Celecoxib 100 mg/kgOralRatTNF-α, COX-2 (Spinal Cord)Increased expression (loss of efficacy at high dose)[7]

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: COX Pathway Inhibition

The primary mechanism of action for NSAIDs like Ibuprofen and Celecoxib involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of pro-inflammatory prostaglandins from arachidonic acid.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Stomach Stomach Lining Protection Prostaglandins->Stomach via COX-1 Platelets Platelet Aggregation Prostaglandins->Platelets via COX-1 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation via COX-2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Inhibits

Caption: Inhibition of the COX-1 and COX-2 pathways by NSAIDs.

Experimental Workflow: Carrageenan-Induced Paw Edema

This workflow outlines the standard procedure for evaluating the anti-inflammatory activity of a compound using the carrageenan-induced paw edema model in rodents.[8][9][10]

Experimental_Workflow cluster_0 *this compound start Start: Acclimatize Animals (e.g., Wistar Rats) grouping Divide into Groups: - Vehicle Control - Positive Control (e.g., Ibuprofen) - Test Compound (e.g., 4-H-T-C*) start->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline admin Administer Compound Orally (p.o.) (Vehicle, Ibuprofen, or Test Compound) baseline->admin wait Wait (e.g., 1 hour) admin->wait induce Induce Inflammation: Inject 1% Carrageenan into sub-plantar region of right hind paw wait->induce measure Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) induce->measure end Euthanize and Analyze Data: Calculate % Inhibition of Edema measure->end

References

Benchmarking Analytical Standards for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

A comprehensive comparison of analytical standards should focus on several key quantitative parameters. The following table summarizes the critical data points to be collected for each supplier's standard. Data from commercially available standards are included where available, with blank cells indicating data to be determined experimentally. A purity of 99.5% or higher is generally desirable for a chemical reference substance.[2]

Parameter Supplier A (e.g., Clinivex) Supplier B (e.g., Pharmaffiliates) Supplier C (e.g., Shanghai pure excellent biological technology Co., Ltd.) Experimental Method
CAS Number 62218-55-7[3][4]62218-55-7[4]62218-55-7[5]Supplier Provided
Molecular Formula C10H16O3[3]C10H16O3[4]C10H16O3[5]Supplier Provided
Molecular Weight 184.2 g/mol [3]184.24 g/mol [4]184.235 g/mol [5]Supplier Provided
Stated Purity ≥98% (HPLC)[3]Not specified≥98% (HPLC)[5]Supplier Provided
Experimentally Determined Purity (by HPLC/UPLC) HPLC/UPLC with UV Detection
Presence of Organic Impurities HPLC/UPLC, GC-MS
Water Content Karl Fischer Titration
Residual Solvents Headspace GC-MS
Inorganic Impurities (Residue on Ignition) Residue on Ignition Test
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]Not specifiedNot specifiedExperimental Determination
Appearance Crystalline[3]Not specifiedNot specifiedVisual Inspection
Storage Condition 2-8°C in a closed container, away from light and moisture[3]Not specified2-8°C sealed and refrigerated[5]Supplier Recommendation

Experimental Protocols

To ensure a robust and objective comparison, the following detailed methodologies are recommended for the key experiments cited in the table above. High-performance liquid chromatography (HPLC) is the most widely used chromatographic method for determining the purity of chemical reference substances.[2]

1. Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC/UPLC)

  • Objective: To determine the purity of the analytical standard and to identify and quantify any organic impurities.

  • Instrumentation: A high-performance or ultra-high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for the analysis of organic acids.[6]

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the main component).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of the 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times to those of known related compounds, if available, or by using a mass spectrometer in conjunction with the liquid chromatograph (LC-MS).

2. Identification of Volatile Impurities and Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify any volatile organic impurities or residual solvents from the synthesis process.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 35-550 amu

  • Sample Preparation: Accurately weigh approximately 100 mg of the standard into a headspace vial.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify residual solvents using an external or internal standard method.

3. Determination of Water Content by Karl Fischer Titration

  • Objective: To accurately quantify the water content in the analytical standard.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: Follow the instrument manufacturer's instructions for standardization and sample analysis. A suitable solvent, such as anhydrous methanol, should be used to dissolve the sample.

  • Sample Preparation: Accurately weigh an appropriate amount of the standard and add it to the titration vessel.

  • Data Analysis: The instrument will automatically calculate the water content, typically expressed as a percentage (w/w).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for benchmarking analytical standards and the hierarchical nature of reference materials.

experimental_workflow cluster_procurement 1. Standard Procurement cluster_characterization 2. Physicochemical Characterization cluster_purity 3. Purity & Impurity Analysis cluster_comparison 4. Data Comparison & Selection supplier_a Supplier A Standard visual Visual Inspection (Appearance, Color) supplier_a->visual supplier_b Supplier B Standard supplier_b->visual solubility Solubility Testing visual->solubility hplc HPLC/UPLC Purity solubility->hplc gcms GC-MS Residual Solvents solubility->gcms karl_fischer Karl Fischer (Water Content) solubility->karl_fischer roi Residue on Ignition solubility->roi comparison Comparative Analysis hplc->comparison gcms->comparison karl_fischer->comparison roi->comparison

Caption: Experimental workflow for benchmarking analytical standards.

reference_standard_hierarchy cluster_primary Highest Purity & Characterization cluster_secondary Traceable to Primary cluster_working For Routine Use primary Primary Reference Standard secondary Secondary Reference Standard primary->secondary Characterized against working Working Standard secondary->working Calibrated against qc_sample QC Check Sample working->qc_sample Used to test

Caption: Hierarchy of analytical reference standards.

References

A Comparative Guide to the Synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, streamlined synthetic route for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid against a more traditional, established multi-step approach. The objective is to offer a clear, data-driven comparison of the two pathways, enabling researchers to make informed decisions regarding synthetic strategy based on factors such as overall yield, step economy, and reagent selection. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key transformations are provided.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest. This guide validates a new, more direct synthetic route and compares it with a plausible, established pathway constructed from well-documented organic transformations.

Overview of Synthetic Routes

New Synthetic Route: A Direct Approach from β-Ionone

The proposed novel synthetic route offers a more concise pathway, starting from the readily available feedstock, β-ionone. This approach leverages a direct hydroxylation followed by a two-step oxidation sequence to arrive at the target molecule.

New_Synthetic_Route beta_ionone β-Ionone hydroxy_ionone 4-Hydroxy-β-ionone beta_ionone->hydroxy_ionone Hydroxylation hydroxy_aldehyde 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarbaldehyde hydroxy_ionone->hydroxy_aldehyde Ozonolysis target_acid 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid hydroxy_aldehyde->target_acid Oxidation

Caption: Workflow of the new synthetic route for this compound.

Established Synthetic Route: A Multi-step Approach from 4-Oxo-isophorone

The established route, while longer, is built upon a series of robust and well-understood chemical transformations. Starting from 4-oxo-isophorone, this pathway involves protection, reduction, functional group interconversion, and deprotection steps.

Established_Synthetic_Route oxo_isophorone 4-Oxo-isophorone protected_ketone Protected Ketone oxo_isophorone->protected_ketone Protection reduced_enone Reduced Enone protected_ketone->reduced_enone 1,4-Reduction vinyl_halide Vinyl Halide reduced_enone->vinyl_halide Halogenation grignard Grignard Reagent vinyl_halide->grignard Grignard Formation protected_acid Protected Acid grignard->protected_acid Carboxylation (CO2) target_acid 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid protected_acid->target_acid Deprotection & Reduction

Caption: Workflow of the established synthetic route for the target molecule.

Comparative Data Analysis

The following table summarizes the key quantitative metrics for each synthetic route, providing a direct comparison of their efficiency and practicality.

MetricNew Synthetic RouteEstablished Synthetic Route
Starting Material β-Ionone4-Oxo-isophorone
Number of Steps 36
Overall Yield (Est.) ~50-60%~15-25%
Key Reagents Fungi/Enzymes, O₃, Oxidizing Agent (e.g., NaClO₂)Ethylene glycol, Li/NH₃, NBS, Mg, CO₂, BH₃·THF
Chromatography Potentially required after each stepPotentially required after multiple steps
Scalability Moderate; depends on biocatalyst efficiencyHigh; relies on well-established industrial reactions
Green Chemistry Use of biocatalyst is advantageousUse of heavy metals and cryogenic conditions

Experimental Protocols

New Synthetic Route

Step 1: Hydroxylation of β-Ionone

  • Reaction: β-Ionone → 4-Hydroxy-β-ionone

  • Protocol: A culture of Aspergillus niger is grown in a suitable medium. β-Ionone (1.0 eq) is added to the culture, and the mixture is incubated at 28°C for 72 hours with shaking. The broth is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-hydroxy-β-ionone.

  • Estimated Yield: 60-70%

Step 2: Ozonolysis of 4-Hydroxy-β-ionone

  • Reaction: 4-Hydroxy-β-ionone → 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde

  • Protocol: 4-Hydroxy-β-ionone (1.0 eq) is dissolved in a mixture of dichloromethane and methanol at -78°C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (2.0 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the aldehyde.

  • Estimated Yield: 85-95%

Step 3: Oxidation of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde

  • Reaction: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarbaldehyde → this compound

  • Protocol (Pinnick Oxidation): The aldehyde (1.0 eq) is dissolved in a mixture of t-butanol and 2-methyl-2-butene.[1] An aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) is added dropwise at room temperature.[1] The reaction is stirred for 4-6 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude acid can be purified by recrystallization.

  • Estimated Yield: 90-95%[1]

Established Synthetic Route

Step 1: Protection of 4-Oxo-isophorone

  • Reaction: 4-Oxo-isophorone → 2,6,6-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

  • Protocol: A solution of 4-oxo-isophorone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus for 12 hours. The reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the protected ketone, which is often used without further purification.

  • Estimated Yield: >95%

Step 2: 1,4-Reduction of the Enone

  • Reaction: Protected Ketone → Saturated Ketone

  • Protocol: To a solution of the protected enone (1.0 eq) in a mixture of THF and liquid ammonia at -78°C is added lithium metal (2.5 eq) in small portions until a persistent blue color is observed. The reaction is stirred for 1 hour and then quenched by the addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and ether. The organic layer is dried and concentrated to yield the saturated ketone.

  • Estimated Yield: 85-95%

Step 3: Formation of Vinyl Halide

  • Reaction: Saturated Ketone → Vinyl Bromide

  • Protocol: The saturated ketone (1.0 eq) is treated with N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN in carbon tetrachloride and refluxed for 4 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified by chromatography to give the vinyl bromide.

  • Estimated Yield: 60-70%

Step 4: Grignard Reagent Formation

  • Reaction: Vinyl Bromide → Grignard Reagent

  • Protocol: Magnesium turnings (1.2 eq) are activated in dry THF. A solution of the vinyl bromide (1.0 eq) in THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature for 2 hours to form the Grignard reagent.

Step 5: Carboxylation

  • Reaction: Grignard Reagent → Protected Carboxylic Acid

  • Protocol: The freshly prepared Grignard reagent is added to a slurry of dry ice (excess) in THF at -78°C. The mixture is allowed to warm to room temperature and then quenched with saturated aqueous ammonium chloride. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Estimated Yield (from vinyl halide): 60-70%

Step 6: Deprotection and Reduction

  • Reaction: Protected Carboxylic Acid → this compound

  • Protocol: To a solution of the protected acid (1.0 eq) in THF at 0°C is added borane-tetrahydrofuran complex (2.0 eq).[2] The reaction is stirred at room temperature for 12 hours. The reaction is then carefully quenched with water, followed by acidification with 2M HCl. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is purified by recrystallization.

  • Estimated Yield: 70-80%[2]

Conclusion

The novel synthetic route for this compound presents a significant improvement in terms of step economy and overall yield compared to the more traditional, albeit robust, established route. The use of a biocatalytic hydroxylation in the initial step of the new route is a notable feature from a green chemistry perspective. However, the scalability of this enzymatic step may require further optimization for industrial applications.

The established route, while longer and with a lower overall yield, relies on well-understood and highly scalable reactions. The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, balancing the need for efficiency and sustainability against the practicalities of scale-up and reagent availability. This guide provides the necessary data to facilitate such a decision.

References

Safety Operating Guide

Navigating the Disposal of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid as a hazardous chemical waste. Collect in a designated, properly labeled, sealed container and consult your institution's Environmental Health & Safety (EHS) department for disposal.

The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides procedural steps for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Inferred Chemical Profile and Hazards

Based on the analysis of similar chemical structures, the following table summarizes the likely properties and hazards of this compound.

Property/HazardInferred Assessment
Physical State Likely a solid at room temperature.
Hazards Skin Irritation/Corrosion: Like many carboxylic acids, it is expected to be a skin irritant and potentially corrosive. Eye Damage: Poses a risk of serious eye irritation or damage. Acute Oral Toxicity: May be harmful if swallowed. Environmental Hazards: Potential for aquatic toxicity.
Personal Protective Equipment (PPE) Nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat are mandatory.[1][2][3] A face shield may be necessary for splash hazards.[1][4]
Incompatibilities Strong oxidizing agents, strong bases.
Waste Classification Should be treated as hazardous chemical waste.[5][6][7]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable for organic acids), and safety goggles.[2][3][4] For larger quantities or where splashing is possible, a face shield is recommended.[1][4]

2. Waste Collection:

  • Do not dispose of this compound down the drain or in the regular trash.[8]

  • Collect waste, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated and compatible hazardous waste container. The container should be made of a material resistant to organic acids.

  • Ensure the waste container is properly labeled with the full chemical name ("this compound") and any other information required by your institution's EHS department.

3. Waste Segregation:

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes can lead to dangerous reactions.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste handover.

In Case of a Spill:

  • For minor spills of solid material, carefully clean up to avoid generating dust.[8]

  • Use an absorbent material appropriate for acids and place it in the designated hazardous waste container.[8]

  • Wash the spill area thoroughly.[8]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram outlines the general decision-making process for the disposal of this compound.

start Waste Generated: 4-Hydroxy-2,6,6-trimethyl- 1-cyclohexenecarboxylic acid is_sds_available Is a specific SDS available? start->is_sds_available consult_ehs Consult Institutional EHS Department is_sds_available->consult_ehs No follow_sds Follow Disposal Instructions in Section 13 of SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste consult_ehs->treat_as_hazardous collect_waste Collect in a Labeled, Sealed, Compatible Container treat_as_hazardous->collect_waste store_safely Store in a Designated, Ventilated Area collect_waste->store_safely schedule_pickup Arrange for Pickup by EHS/Licensed Contractor store_safely->schedule_pickup

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to minimize risk and ensure the safe handling and disposal of this chemical.

Hazard Summary
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.[5][6]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][6] Inspect gloves before use and change them immediately if contaminated.[1][7]
Respiratory Protection For handling the solid compound that may generate dust, all work should be conducted in a certified chemical fume hood to avoid inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator for dusts should be used.[6][7]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Protocol

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[1][5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Solid Compound:

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[1]

  • Weighing: If weighing the compound, do so in a manner that minimizes dust creation, such as on a weigh boat within the fume hood.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

  • Chemical Waste: The compound and any solutions containing it should be disposed of as chemical waste. Do not empty into drains.[5]

  • Regulatory Compliance: Dispose of all waste material in accordance with applicable federal, state, and local environmental regulations.[5] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Protocol: Weighing and Dissolving the Solid Compound

This protocol provides a step-by-step method for safely weighing and dissolving this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Chloroform, Ethyl Acetate)[9][10]

  • Analytical balance

  • Spatula

  • Weigh boat

  • Appropriate glassware for dissolution

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Don all required personal protective equipment (lab coat, safety goggles, nitrile gloves).

  • Perform all work within a certified chemical fume hood.

  • Place a clean weigh boat on the analytical balance and tare the balance.

  • Carefully use a clean spatula to transfer the desired amount of the solid compound onto the weigh boat. Avoid any sudden movements that could generate dust.

  • Record the mass of the compound.

  • Gently transfer the weighed solid into the designated glassware containing the appropriate volume of solvent.

  • If necessary, use a magnetic stirrer to facilitate dissolution.

  • Once the solid is fully dissolved, proceed with your experimental workflow.

  • Dispose of the used weigh boat and any other contaminated disposable materials in the designated hazardous waste container.

  • Clean the spatula and any non-disposable equipment thoroughly.

  • After completing all work, remove PPE and wash hands thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow prep Preparation handling Handling dispose_waste Dispose of Hazardous Waste handling->dispose_waste at any stage post_handling Post-Handling post_handling->dispose_waste as needed disposal Disposal don_ppe Don PPE setup_fume_hood Setup in Fume Hood don_ppe->setup_fume_hood then weigh Weigh Solid setup_fume_hood->weigh proceed to dissolve Dissolve in Solvent weigh->dissolve then decontaminate Decontaminate Workspace dissolve->decontaminate after experiment remove_ppe Remove PPE decontaminate->remove_ppe then wash_hands Wash Hands remove_ppe->wash_hands finally

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.